Z-DL-Ala-osu
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYNISEFIEQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301057 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73488-77-4 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Z Group in Z-DL-Ala-osu: A Technical Guide to its Core Function as a Protecting Group
For Immediate Release
[City, State] – [Date] – In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired molecular architectures and biological activities. This technical guide delves into the function of the Z group in Z-DL-Ala-osu, a key reagent in these fields. The Z group, or benzyloxycarbonyl (Cbz), serves as a temporary shield for the amino group of DL-alanine, preventing unwanted side reactions during peptide bond formation. This guide provides an in-depth analysis of its role, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.
The Pivotal Role of the Z Group: An Amino-Protecting Moiety
The primary function of the Z group in this compound is to act as a protecting group for the nitrogen atom of the amino acid alanine. In peptide synthesis, the formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another. Without protection, the highly reactive amino group of the acylating amino acid could self-condense or lead to other undesirable side reactions, significantly reducing the yield of the target peptide.
The benzyloxycarbonyl group effectively "masks" the nucleophilicity of the alanine's amino group, rendering it unreactive under the conditions required for peptide coupling. This ensures that the reaction proceeds in a controlled manner. The Z group is favored for its stability under a range of conditions and the crystallinity it often imparts to the protected amino acid, which facilitates purification.
Quantitative Analysis of Z-Group Protection and Deprotection
The efficiency of the protection and subsequent deprotection steps is critical for the overall yield and purity of the synthesized peptide. The following tables summarize representative quantitative data for the coupling of a Z-protected amino acid and the subsequent removal of the Z group.
| Reaction Step | Description | Reagents | Solvent | Typical Crude Yield |
| Peptide Coupling | Coupling of a Z-protected N-hydroxysuccinimide ester of an amino acid with another amino acid ester. | Z-AA-OSu, H-AA-OR', Base (e.g., DIPEA) | DCM or DMF | 85-95%[1] |
| Z-Group Deprotection | Removal of the benzyloxycarbonyl protecting group via catalytic transfer hydrogenolysis. | 10% Pd-C, Formic Acid | Methanol or Ethanol | ~95%[2] |
Experimental Protocols
Detailed Methodology for Dipeptide Synthesis using this compound
This protocol describes the synthesis of a dipeptide, Z-DL-Ala-Gly-OMe, through the coupling of this compound with glycine methyl ester.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane (for chromatography)
Procedure:
-
Preparation of the Amine Component: Dissolve glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 20 minutes.
-
Coupling Reaction: To the solution from step 1, add this compound (1.0 equivalent). Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-DL-Ala-Gly-OMe. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Detailed Methodology for Z-Group Deprotection (Catalytic Hydrogenolysis)
This protocol outlines the removal of the Z group from the synthesized dipeptide.
Materials:
-
Z-DL-Ala-Gly-OMe
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Celite
Procedure:
-
Reaction Setup: Dissolve the Z-protected dipeptide (1.0 equivalent) in methanol or ethanol.
-
Hydrogenolysis: To this solution, carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Reaction Execution: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-DL-Ala-Gly-OMe.
Visualizing the Workflow: Peptide Synthesis and Bioconjugation
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.
Caption: Workflow for dipeptide synthesis and deprotection.
Caption: Conceptual workflow for protein bioconjugation.
Conclusion
The benzyloxycarbonyl (Z) group in this compound plays a critical and enabling role in peptide synthesis. By reversibly protecting the amino functionality of alanine, it allows for the controlled and specific formation of peptide bonds, a cornerstone of synthetic peptide chemistry. The protocols and data presented herein provide a technical foundation for the application of this important reagent in the development of novel peptides and bioconjugates for research and therapeutic applications. The strategic manipulation of protecting groups like the Z group continues to be a vital aspect of modern drug discovery and development.
References
Z-DL-Ala-osu: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DL-Ala-osu, chemically known as N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester, is a widely utilized amino acid derivative in the fields of peptide synthesis, bioconjugation, and drug delivery system development.[1] Its activated N-hydroxysuccinimide (NHS) ester functionality allows for efficient and selective formation of amide bonds with primary and secondary amines under mild conditions. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental protocols involving this compound.
Chemical Properties and Structure
This compound is a stable, crystalline solid that serves as an effective coupling agent in various chemical reactions.[1] The presence of the benzyloxycarbonyl (Z) protecting group on the alanine nitrogen prevents unwanted side reactions during peptide synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O₆ | [2] |
| Molecular Weight | 320.3 g/mol | [2] |
| Appearance | White to beige powder | Chem-Impex |
| Melting Point | 88 - 100 °C | Chem-Impex |
| Storage Temperature | 0 - 8 °C or -20 °C | Chem-Impex, Sigma-Aldrich |
Note: Specific values may vary slightly between different suppliers.
Solubility and Stability
Regarding stability, this compound is relatively stable when stored as a solid under recommended cool and dry conditions. However, as an activated ester, it will degrade over time, especially when exposed to moisture. Solutions of this compound are less stable and should be prepared fresh before use.
Chemical Structure
The chemical structure of this compound is characterized by a central alanine core, with its amino group protected by a benzyloxycarbonyl (Z) group and its carboxylic acid activated as an N-hydroxysuccinimide ester.
Structural Identifiers:
-
SMILES: O=C(ON1C(=O)CCC1=O)C(C)NC(=O)OCc2ccccc2
-
InChI: InChI=1S/C15H16N2O6/c1-10(16-15(21)22-9-11-5-3-2-4-6-11)14(20)23-17-12(18)7-8-13(17)19/h2-6,10H,7-9H2,1H3,(H,16,21)
Experimental Protocols
The primary application of this compound is in the formation of amide bonds. Below are generalized protocols for its use in peptide synthesis.
General Protocol for Dipeptide Synthesis using this compound
This protocol outlines the coupling of this compound with a free amino acid ester (e.g., H-Gly-OMe·HCl) in a solution-phase synthesis.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Neutralization of the Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM.
-
Add DIPEA or TEA (1.1 equivalents) to the solution to neutralize the hydrochloride and form the free base.
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Coupling Reaction:
-
To the solution containing the free amino acid ester, add a solution of this compound (1.0 equivalent) in DCM.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Aqueous Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product (identified by TLC).
-
Concentrate the pure fractions to yield the final Z-protected dipeptide.
-
General Principle of this compound Synthesis
Mandatory Visualizations
Experimental Workflow for Dipeptide Synthesis
The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.
References
An In-depth Technical Guide to the Reaction of Z-DL-Ala-Osu with Primary Amines for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical application of N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu) in reactions with primary amines. This reagent is a cornerstone in bioconjugation and peptide synthesis, enabling the formation of stable amide bonds. A thorough understanding of its reaction mechanism is critical for optimizing protocols and achieving desired product yields and purity.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution.[1][2] The process is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond.[2] The benzyloxycarbonyl (Z) group serves as a protecting group for the amino group of the alanine residue.[1]
dot
Caption: Nucleophilic acyl substitution mechanism of this compound with a primary amine.
Quantitative Data and Factors Influencing the Reaction
The efficiency and rate of the reaction are influenced by several factors, including pH, solvent, temperature, and the nature of the primary amine.
| Factor | Optimal Condition/Observation | Rationale |
| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5)[2][3] | At lower pH, the primary amine is protonated, reducing its nucleophilicity.[3] At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[3][4] |
| Solvent | Anhydrous, amine-free polar aprotic solvents (e.g., DMF, DMSO)[2] | These solvents effectively dissolve both the NHS ester and the amine-containing molecule without participating in the reaction. Water can be used but promotes the competing hydrolysis reaction.[2] |
| Temperature | 4 - 37°C (Room temperature is common)[5] | The reaction typically proceeds to completion within 1-4 hours at room temperature.[1] Lower temperatures can be used to slow down the reaction and minimize side reactions, while higher temperatures can accelerate both the desired reaction and hydrolysis. |
| Amine Nucleophilicity | Primary aliphatic amines are highly reactive. | Electron-rich amines exhibit enhanced reactivity.[1] The reaction is highly selective for primary amines over other nucleophiles like hydroxyl or sulfhydryl groups under physiological conditions.[1] |
| Concentration | Higher concentrations of reactants favor the aminolysis reaction over hydrolysis.[2] | Reducing the volume of the reaction buffer can increase the rate of the desired reaction.[2] |
A significant side reaction that competes with aminolysis is the hydrolysis of the NHS ester, particularly in aqueous solutions.[6] Studies have shown that the rate of hydrolysis increases with pH.[7] In some cases, the heterogeneous rate constant for hydrolysis (kh) can be significantly higher than that for aminolysis (ka), especially at low protein concentrations.[4]
Experimental Protocols
Below are detailed methodologies for the reaction of this compound with a primary amine, adaptable for various applications such as peptide synthesis and bioconjugation.
Preparation of Reagents
-
This compound Solution : Dissolve the required amount of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[2] It is crucial to minimize exposure to moisture to prevent hydrolysis.
-
Primary Amine Solution : Dissolve the amine-containing compound in a suitable buffer. A common choice is 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5.[3][8] Ensure the buffer does not contain primary amines, such as Tris.[5]
General Coupling Protocol
-
Add the freshly prepared this compound solution dropwise to the primary amine solution while gently stirring or vortexing.[8] An excess of the NHS ester (typically 5-10 equivalents) is often used to drive the reaction to completion, especially when dealing with dilute solutions or when hydrolysis is a concern.[2]
-
Incubate the reaction mixture at room temperature for 1-4 hours.[1][2] For sensitive substrates, the reaction can be performed at 4°C overnight.[3] Protect light-sensitive molecules from light during incubation.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product can be purified to remove excess reagents and byproducts like N-hydroxysuccinimide.[2] Common purification methods include size-exclusion chromatography, dialysis, or precipitation.[2]
dot
Caption: A generalized experimental workflow for the coupling of this compound to a primary amine.
Applications in Research and Drug Development
The reaction of this compound with primary amines is a versatile tool with numerous applications:
-
Peptide Synthesis : It is used as a building block for the synthesis of peptides with specific sequences and functionalities.[1] The Z-protecting group can be removed under specific conditions to allow for further chain elongation.
-
Bioconjugation : This reaction is widely employed to attach labels, such as fluorescent dyes or biotin, to proteins and other biomolecules for diagnostic and research purposes.[1]
-
Drug Development : this compound can be used to synthesize peptide-based drugs or to conjugate small molecule drugs to larger biomolecules to improve their pharmacokinetic properties.[1]
-
Biomaterials : The formation of stable amide bonds is utilized in the development of novel biomaterials for applications like tissue engineering and drug delivery.[1]
By understanding the intricacies of the reaction mechanism and the factors that influence its outcome, researchers and drug development professionals can effectively harness the power of this compound for a wide range of scientific endeavors.
References
- 1. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
- 2. glenresearch.com [glenresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of N-hydroxysulfosuccinimide active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
Synthesis and Derivatization of Z-DL-Ala-osu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and derivation of N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu). This activated ester is a valuable reagent in peptide synthesis and bioconjugation, facilitating the formation of stable amide bonds.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical processes for enhanced understanding.
Core Concepts and Applications
This compound serves as a crucial building block in the construction of peptides and the modification of biomolecules. The benzyloxycarbonyl (Z) group provides protection for the amino functionality of DL-alanine, while the N-hydroxysuccinimide (NHS) ester activates the carboxyl group for efficient coupling with primary amines. This strategic design allows for controlled and high-yield amide bond formation, a fundamental reaction in drug development and proteomics research.[1] Key applications include peptide synthesis, the development of targeted drug delivery systems, and the creation of antibody-drug conjugates.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of N-benzyloxycarbonyl-DL-alanine (Z-DL-Ala-OH) with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).
Experimental Protocol: Synthesis of this compound
Materials:
-
N-benzyloxycarbonyl-DL-alanine (Z-DL-Ala-OH)
-
N-hydroxysuccinimide (NHS)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dioxane (or Tetrahydrofuran/Dimethoxyethane)
-
Isopropyl Alcohol
-
Diethyl Ether
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-benzyloxycarbonyl-DL-alanine (1.0 equivalent) and N-hydroxysuccinimide (1.05 equivalents) in anhydrous dioxane to form a clear solution.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
To this cooled solution, add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dioxane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature overnight (approximately 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form during this time.
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous dioxane.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from isopropyl alcohol. Dissolve the solid in a minimum amount of hot isopropyl alcohol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O₆ | [2] |
| Molecular Weight | 320.3 g/mol | [2] |
| Physical Form | White crystalline solid | |
| Melting Point (Z-L-Ala-OSu) | 119-123 °C | [3] |
| Storage Temperature | -20°C | [3] |
Note: Specific yield and melting point for the DL-racemic mixture may vary and should be determined experimentally.
Derivatization of this compound: Amide Bond Formation
The primary utility of this compound lies in its ability to react with primary amines to form stable amide bonds. This reaction is fundamental to peptide chain elongation and the conjugation of molecules to proteins or other amine-containing scaffolds.
Experimental Protocol: Derivatization of this compound with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
To this solution, add benzylamine (1.0 equivalent) dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizing the Processes
To further elucidate the chemical transformations and workflows, the following diagrams are provided in the DOT language for Graphviz.
Synthesis of this compound
References
Navigating the Solubility of Z-DL-Ala-osu in DMSO and DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Data Presentation
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for Z-DL-Ala-osu in DMSO and DMF. This is not uncommon for specialized reagents where such data is often determined empirically within individual research laboratories as needed.
| Compound | Solvent | Quantitative Solubility | Notes |
| This compound | DMSO | Data not available | Generally considered soluble based on the properties of similar NHS esters. Empirical determination is recommended. |
| This compound | DMF | Data not available | Generally considered soluble. DMF is a common solvent for peptide coupling reactions involving NHS esters. |
Experimental Protocols
Given the absence of specific solubility data, the following general protocol is recommended for dissolving this compound in DMSO or DMF. This protocol is based on established best practices for handling moisture-sensitive compounds like NHS esters.
Objective: To prepare a stock solution of this compound in DMSO or DMF for use in chemical reactions, such as peptide synthesis or bioconjugation.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Sterile, dry microcentrifuge tubes or vials
-
Argon or nitrogen gas (optional, for sensitive applications)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Preparation: Ensure all glassware and equipment are thoroughly dried to prevent hydrolysis of the N-hydroxysuccinimide ester. If possible, perform these steps in a glove box or under an inert atmosphere (argon or nitrogen).
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, dry microcentrifuge tube or vial. It is advisable to start with a small, test amount to determine solubility before preparing a large stock solution.
-
Solvent Addition: Add a small volume of anhydrous DMSO or DMF to the vial containing the this compound.
-
Dissolution:
-
Cap the vial tightly and vortex the mixture for 30-60 seconds.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in an ultrasonic bath for 2-5 minutes. Gentle heating may also aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Incremental Solvent Addition: If the compound has not fully dissolved, add small, incremental volumes of the solvent, vortexing (and sonicating, if necessary) after each addition until complete dissolution is achieved.
-
Storage: Once dissolved, the solution should ideally be used immediately. N-hydroxysuccinimide esters are susceptible to hydrolysis. If storage is necessary, aliquot the stock solution into smaller, single-use volumes in tightly sealed, dry vials. Store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the handling and application of this compound.
Caption: A logical workflow for determining the solubility of a compound.
Caption: The role of this compound in a typical peptide coupling reaction.
A Technical Guide to the Stability and Storage of Z-DL-Ala-osu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the factors influencing the stability of N-α-Z-DL-alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu) and outlines best practices for its storage, handling, and stability assessment. Adherence to these guidelines is critical for ensuring the reactivity and integrity of this reagent, leading to successful and reproducible outcomes in peptide synthesis and bioconjugation.
Core Principles of this compound Instability
This compound is an activated ester, highly valued for its ability to efficiently react with primary amines to form stable amide bonds. However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation. The primary mechanism of degradation is hydrolysis, a reaction with water that cleaves the ester bond, rendering the compound inactive for its intended coupling reactions. This process competes directly with the desired aminolysis reaction.
The rate of hydrolysis is significantly influenced by environmental factors, most notably pH, temperature, and moisture. Understanding and controlling these factors is paramount for any researcher utilizing this compound.
Quantitative Stability Data
The stability of this compound is critically dependent on environmental conditions. The following tables summarize representative data on the stability of N-hydroxysuccinimide (NHS) esters, which provides a strong indication of the expected stability profile for this compound.
Table 1: Half-life of NHS Ester Hydrolysis in Aqueous Solution at 25°C as a Function of pH
| pH | Representative Half-life |
| 6.0 | Several days |
| 7.0 | 4-5 hours |
| 7.4 | ~2 hours |
| 8.0 | ~45 minutes |
| 8.5 | ~15 minutes |
| 9.0 | <10 minutes |
Note: This data is representative of typical NHS esters and should be used as a guideline. The exact half-life of this compound may vary.
Table 2: Recommended Storage Conditions and Expected Long-Term Stability
| Storage Temperature | Atmosphere | Recommended Desiccant | Expected Shelf-life (Solid State) |
| -20°C | Inert (Argon/N₂) | Indicating silica gel | > 1 year |
| 2-8°C | Inert (Argon/N₂) | Indicating silica gel | 6-12 months |
| Room Temperature | Not Recommended | - | Weeks to months (variable) |
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis of the N-hydroxysuccinimide ester. This reaction is catalyzed by hydroxide ions and results in the formation of Z-DL-alanine and N-hydroxysuccinimide, neither of which are active in the desired amide bond formation.
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability in Aqueous Buffers
This protocol outlines a method to determine the half-life of this compound at different pH values using UV-Vis spectrophotometry. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free buffers of various pH values (e.g., phosphate buffer for pH 6.0 and 7.0; borate buffer for pH 8.0 and 9.0)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Buffer Preparation: Prepare the desired amine-free buffers and adjust the pH accurately. Equilibrate the buffers to the desired reaction temperature (e.g., 25°C).
-
Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Reaction Initiation: Add a small volume of the this compound stock solution to the temperature-equilibrated buffer in a quartz cuvette to achieve a final concentration that gives an appropriate absorbance change (e.g., 0.1 mg/mL). Mix quickly and thoroughly.
-
Data Acquisition: Immediately begin monitoring the absorbance at 260 nm over time. The frequency of data collection will depend on the expected rate of hydrolysis (e.g., every minute for pH 8.0, every 5-10 minutes for pH 7.0).
-
Data Analysis: The increase in absorbance at 260 nm is proportional to the concentration of released N-hydroxysuccinimide. The pseudo-first-order rate constant (k) can be determined by plotting ln(Amax - At) versus time, where Amax is the maximum absorbance upon complete hydrolysis and At is the absorbance at time t. The half-life (t1/2) is calculated as 0.693/k.
Protocol 2: Accelerated Stability Testing of Solid this compound
This protocol is designed to predict the long-term stability of solid this compound by subjecting it to elevated temperatures and humidity for a shorter duration.
Materials:
-
Lyophilized this compound in sealed vials
-
Temperature and humidity-controlled stability chambers (e.g., set at 40°C/75% RH and 50°C/75% RH)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)
-
Reference standards for this compound and Z-DL-alanine
Procedure:
-
Sample Storage: Place multiple sealed vials of this compound at the selected accelerated conditions and at the recommended storage condition (-20°C) as a control.
-
Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Sample Preparation for HPLC: At each time point, accurately weigh a portion of the this compound from the vial and dissolve it in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of water (0.1% TFA) and acetonitrile (0.1% TFA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Inject the prepared samples and standards.
-
-
Data Analysis: Identify and integrate the peaks corresponding to this compound and its primary degradation product, Z-DL-alanine. Calculate the percentage of remaining this compound at each time point for each condition. The data from accelerated conditions can be used with the Arrhenius equation to project the long-term shelf-life at the recommended storage temperature.
Factors Influencing this compound Stability
Handling and Storage Recommendations
To ensure the maximum efficacy and shelf-life of this compound, the following handling and storage procedures are recommended:
-
Storage: Store this compound at -20°C in a desiccator containing a suitable desiccant (e.g., indicating silica gel). For frequent use, small aliquots can be stored at 2-8°C under the same conditions to minimize freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, it is advisable to backfill the container with an inert gas such as argon or nitrogen to displace air and moisture.
-
Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid. Weigh out the required amount quickly in a low-humidity environment if possible.
-
Solutions: Solutions of this compound in anhydrous organic solvents like DMF or DMSO should be prepared fresh immediately before use. Aqueous solutions are not recommended for storage due to rapid hydrolysis.
By understanding the inherent instability of this compound and implementing these handling and storage best practices, researchers can ensure the reliability and success of their synthetic and bioconjugation applications.
The Crucial Role of the N-Hydroxysuccinimide Ester in Z-DL-Ala-osu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and peptide synthesis, the strategic activation of amino acids is paramount for efficient and specific amide bond formation. Z-DL-Ala-osu, or N-α-Cbz-DL-alanine N-hydroxysuccinimide ester, is a key reagent that leverages the power of N-hydroxysuccinimide (NHS) ester chemistry for these applications. This technical guide delves into the core functionalities of the NHS ester in this compound, providing a comprehensive overview of its mechanism of action, experimental considerations, and applications in scientific research and drug development.
The molecular architecture of this compound features a DL-alanine core, a benzyloxycarbonyl (Z) protecting group on the α-amino group, and the pivotal N-hydroxysuccinimide ester (osu) activating the carboxyl group.[1][2][3][4] The Z-group provides crucial protection against unwanted side reactions at the N-terminus during peptide synthesis. However, it is the NHS ester that imparts the molecule with its high reactivity towards primary amines, making it an efficient tool for covalently linking the alanine moiety to proteins, peptides, and other biomolecules.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Synonyms | This compound, Cbthis compound | [1] |
| CAS Number | 73488-77-4 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₆ | [1][3][4] |
| Molecular Weight | 320.3 g/mol | [1][3][4] |
| Appearance | White to beige powder | [1] |
| Melting Point | 88 - 100 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
The Reaction Mechanism: Amine-Reactive Coupling
The primary role of the NHS ester in this compound is to serve as an excellent leaving group, thereby activating the carboxyl group of the alanine for nucleophilic attack by primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond.
The key steps of the reaction are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion is expelled as a leaving group.
-
Amide Bond Formation: The final product is a stable amide conjugate, with N-hydroxysuccinimide as a byproduct.
This reaction is highly efficient and selective for primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, under mild pH conditions.
Reaction mechanism of this compound with a primary amine.
Experimental Protocols
Successful bioconjugation with this compound requires careful attention to experimental parameters to maximize yield and minimize side reactions, primarily the hydrolysis of the NHS ester.
General Protocol for Protein Conjugation
This protocol provides a general framework for the conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.
Experimental Workflow for Bioconjugation
A typical experimental workflow for protein conjugation.
Quantitative Data Considerations
The efficiency of the conjugation reaction is influenced by several factors, and understanding these parameters is crucial for obtaining reproducible results.
| Parameter | Effect on Reaction | Recommended Conditions |
| pH | The rate of aminolysis increases with pH as the amine becomes deprotonated and more nucleophilic. However, the rate of hydrolysis of the NHS ester also increases at higher pH. | A compromise pH of 7.2-8.5 is generally optimal. |
| Temperature | Higher temperatures can increase the reaction rate but may also lead to protein denaturation and increased hydrolysis of the NHS ester. | Room temperature (20-25°C) or 4°C for sensitive proteins. |
| Concentration | Higher concentrations of both the protein and this compound can drive the reaction towards product formation. | Protein: 1-10 mg/mL; this compound: 10-50 molar excess. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step. | Phosphate, borate, or bicarbonate buffers are recommended. |
While specific quantitative data for this compound is not extensively published in a centralized format, the general principles of NHS ester chemistry suggest that high coupling efficiencies can be achieved under optimized conditions. The yield of the final conjugate will depend on the specific protein, the number of accessible primary amines, and the reaction conditions employed.
Applications in Research and Drug Development
The ability of this compound to efficiently introduce a protected alanine moiety makes it a valuable tool in several areas of research and development:
-
Peptide Synthesis: It serves as a building block for the synthesis of peptides containing DL-alanine, which can be used to study the effects of stereochemistry on peptide structure and function.[1]
-
Bioconjugation: this compound can be used to attach small molecules, including drugs or imaging agents, to proteins and antibodies.[1]
-
Drug Delivery: The conjugation of drugs to carrier molecules using reagents like this compound is a key strategy in the development of targeted drug delivery systems.[1][2] By linking a therapeutic agent to a targeting moiety (e.g., an antibody), the drug can be selectively delivered to diseased cells, potentially increasing efficacy and reducing off-target side effects.
Conclusion
The N-hydroxysuccinimide ester is the cornerstone of this compound's utility as a bioconjugation and peptide synthesis reagent. Its ability to efficiently activate the carboxyl group for reaction with primary amines under mild conditions allows for the formation of stable amide bonds, enabling the covalent attachment of the Z-protected alanine to a wide range of biomolecules. By understanding the underlying reaction mechanism and carefully controlling experimental parameters, researchers can effectively leverage this compound in the development of novel therapeutics, diagnostic tools, and advanced biomaterials. This technical guide provides the foundational knowledge for scientists and professionals to confidently incorporate this versatile reagent into their research and development workflows.
References
An In-depth Technical Guide to the Core Principles of Z-DL-Ala-osu for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and applications of Z-DL-Ala-osu (N-Benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester) in bioconjugation. This compound is a valuable reagent for the covalent modification of biomolecules, enabling the development of advanced therapeutics, diagnostics, and research tools. This document details its chemical properties, reaction mechanisms, experimental protocols, and specific applications, with a focus on providing practical guidance for laboratory professionals.
Introduction to this compound and its Role in Bioconjugation
This compound belongs to the class of amine-reactive N-hydroxysuccinimide (NHS) esters. These reagents are widely employed to covalently link molecules to proteins, peptides, and other biomolecules containing primary amines.[1] The core structure of this compound features a DL-alanine core, a benzyloxycarbonyl (Z) protecting group, and a highly reactive N-hydroxysuccinimide ester. This configuration allows for the formation of stable amide bonds with primary amino groups, such as those found on the N-terminus of proteins and the side chain of lysine residues.[1]
The versatility of this compound makes it a valuable tool in various bioconjugation applications, including:
-
Peptide Synthesis: It serves as a coupling agent to facilitate the formation of peptide bonds.[2]
-
Antibody-Drug Conjugates (ADCs): this compound can function as a linker to attach cytotoxic drugs to monoclonal antibodies, a key strategy in targeted cancer therapy.[1]
-
Drug Delivery Systems: It is used to conjugate therapeutic agents to targeting moieties or nanoparticles to improve drug delivery and efficacy.[2]
-
Fluorescent Labeling: By conjugating fluorescent dyes, this compound enables the visualization and tracking of biomolecules in research and diagnostic applications.[2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O₆ | [3][4] |
| Molecular Weight | 320.30 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 119-123 °C | [5] |
| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge |
| Storage Temperature | -20°C | [5] |
Core Principles of this compound Bioconjugation
The bioconjugation of this compound to biomolecules is governed by the principles of NHS ester chemistry. The primary reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Reaction Mechanism
The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.
Figure 1: Reaction mechanism of this compound with a primary amine.
Critical Role of pH
The pH of the reaction buffer is a critical parameter that significantly influences the efficiency of the conjugation reaction. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.
-
Low pH (<7.2): At acidic pH, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired reaction.
-
High pH (>8.5): While a higher pH increases the concentration of the reactive deprotonated amine (-NH₂), it also accelerates the hydrolysis of the NHS ester, where it reacts with water. This competing hydrolysis reaction reduces the overall conjugation efficiency.
The following table summarizes the hydrolytic stability of NHS esters at various pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Buffer Selection
It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and HEPES.
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a protein, such as bovine serum albumin (BSA), which can be adapted for other biomolecules.
Materials
-
This compound
-
Protein (e.g., Bovine Serum Albumin - BSA)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
General Conjugation Procedure
Figure 2: General workflow for protein conjugation with this compound.
Detailed Steps:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL.
-
Mix Reagents: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify Conjugate: Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterize Conjugate: Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Quantitative Analysis of Bioconjugation
Determining the extent of conjugation is crucial for ensuring the reproducibility and efficacy of the bioconjugate.
Determination of Conjugation Efficiency
The efficiency of the conjugation reaction can be assessed by quantifying the number of this compound molecules attached to each protein molecule, often referred to as the degree of labeling (DOL). This can be determined using various analytical techniques, including:
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, the DOL can be calculated using the Beer-Lambert law.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to measure the mass of the conjugate and compare it to the unconjugated protein to determine the number of attached linkers.
-
HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the conjugate from the unconjugated protein and quantify the relative amounts.
Stability of the Bioconjugate
The stability of the amide bond formed between this compound and the biomolecule is generally high. However, the overall stability of the conjugate can be influenced by the properties of the biomolecule and the conjugated moiety. Stability studies are often performed by incubating the conjugate under relevant physiological conditions (e.g., in serum or at different pH values) and monitoring its integrity over time using techniques like SDS-PAGE or HPLC.
Application in Targeted Drug Delivery and Signaling Pathway Modulation
This compound and similar linkers are integral to the development of targeted drug delivery systems, particularly in the field of oncology. By conjugating a potent cytotoxic drug to a monoclonal antibody that specifically recognizes a tumor-associated antigen, the drug can be selectively delivered to cancer cells, minimizing off-target toxicity.
While specific signaling pathway modulation by a this compound conjugate is highly dependent on the attached therapeutic agent, a general workflow for the development and application of such a conjugate in cancer therapy can be visualized. For instance, a this compound linker could be used to create an antibody-drug conjugate (ADC) where the drug inhibits a key signaling pathway involved in tumor growth, such as the PI3K/Akt pathway.
Figure 3: Workflow of an ADC utilizing a this compound linker to inhibit a cancer signaling pathway.
In this conceptual workflow, the ADC binds to the tumor antigen and is internalized. Within the lysosome, the linker is cleaved, releasing the drug, which can then inhibit key signaling molecules like PI3K, ultimately leading to decreased cell proliferation and survival.
Conclusion
This compound is a versatile and effective reagent for the bioconjugation of primary amine-containing molecules. Its utility in peptide synthesis, drug delivery, and the development of targeted therapeutics underscores its importance in modern biomedical research. By understanding the core principles of its reactivity and carefully controlling experimental conditions, researchers can successfully employ this compound to create novel and impactful bioconjugates. This guide provides a foundational understanding to aid in the design and execution of such experiments.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
- 3. Z-D-Ala-OSu | C15H16N2O6 | CID 837748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Z-Ala-OSu | C15H16N2O6 | CID 837751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Z-Ala-OSu = 98.0 C/N calc. based on dry substance 3401-36-3 [sigmaaldrich.com]
An In-depth Technical Guide to Z-DL-Ala-osu: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-DL-Alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu), a key reagent in bioconjugation and peptide synthesis. This document details its chemical properties, provides generalized experimental protocols for its use, and illustrates the fundamental chemical transformations it facilitates.
Core Chemical and Physical Data
This compound is a racemic mixture of the D and L enantiomers of Z-Ala-OSu. As such, the molecular weight is identical for all forms. The Chemical Abstracts Service (CAS) number, however, is unique to the racemic mixture and each enantiomer.
| Property | This compound | Z-L-Ala-OSu | Z-D-Ala-OSu |
| CAS Number | 73488-77-4[1] | 3401-36-3[2][3] | 27167-53-9[4] |
| Molecular Formula | C₁₅H₁₆N₂O₆[1] | C₁₅H₁₆N₂O₆[2][5] | C₁₅H₁₆N₂O₆[4] |
| Molecular Weight | 320.3 g/mol [1][6] | 320.30 g/mol [2][5] | 320.30 g/mol [4] |
| Appearance | White to beige powder[6] | Crystals[2] | Not specified |
| Melting Point | 88 - 100 °C[6] | 119 - 123 °C[2] | Not specified |
| Purity (Typical) | ≥ 98% (HPLC)[6] | ≥98.0% (calc. based on dry substance, C/N)[2] | Not specified |
| Storage Conditions | 0 - 8 °C[6] | -20°C[2] | Not specified |
| Optical Activity | Not applicable (racemic) | [α]20/D −39±1°, c = 1% in dioxane[2] | Not specified |
Applications in Research and Development
This compound is a versatile reagent primarily utilized in the following areas:
-
Peptide Synthesis: It serves as a building block for the incorporation of a Z-protected alanine residue into a peptide sequence. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that readily couples with the free amino terminus of a growing peptide chain, forming a stable amide bond.[6][7] The benzyloxycarbonyl (Z) group provides robust protection of the amino group, which can be removed under specific conditions, typically catalytic hydrogenation, that are orthogonal to many other protecting groups used in peptide synthesis.[7]
-
Bioconjugation: The reactivity of the OSu ester with primary amines makes this compound suitable for conjugating the Z-alanine moiety to proteins, antibodies, or other biomolecules.[6] This can be employed in the development of targeted drug delivery systems, where the conjugate can enhance the bioavailability or targeting of a therapeutic agent.[6]
-
Drug Development and Prodrug Formulation: By incorporating this compound into drug molecules, it is possible to create prodrugs with improved pharmacokinetic properties.[6] The linker can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient.
-
Biomaterials Science: This compound can be used to modify the surfaces of biomaterials to improve their biocompatibility or to immobilize biomolecules for various applications in tissue engineering and diagnostics.[6]
Reaction Mechanism: Amide Bond Formation
The core utility of this compound lies in its efficient reaction with primary amines to form a stable amide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the N-hydroxysuccinimide ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release N-hydroxysuccinimide as a byproduct.[7]
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Protocols
While specific reaction conditions should be optimized for each application, the following provides a generalized protocol for solution-phase peptide coupling using this compound.
Materials:
-
This compound
-
Amino acid or peptide with a free amino group (e.g., H-Gly-OMe)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reagents for work-up and purification (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)
Procedure:
-
Dissolution: Dissolve the amino acid or peptide with the free amino group in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add 1.1 to 1.5 equivalents of the tertiary base to the solution and stir for 10-15 minutes.
-
Coupling: Add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Z-protected dipeptide.
Note: For solid-phase peptide synthesis (SPPS), this compound can be used in conjunction with a resin-bound amino acid or peptide. The coupling reaction is typically carried out in DMF with a suitable activating agent and base.
Experimental Workflow: Solution-Phase Dipeptide Synthesis
The following diagram illustrates a typical workflow for the synthesis of a dipeptide using this compound in solution phase.
Caption: General workflow for solution-phase dipeptide synthesis.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols provided are general guidelines and should be adapted and optimized for specific applications. Always consult relevant safety data sheets before handling any chemical reagents.
References
- 1. scbt.com [scbt.com]
- 2. Z-Ala-OSu ≥98.0% (calc. based on dry substance, C/N) | Sigma-Aldrich [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- 4. Z-D-Ala-OSu | C15H16N2O6 | CID 837748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Z-Ala-OSu | C15H16N2O6 | CID 837751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
Methodological & Application
Application Notes and Protocols for the Use of Z-DL-Ala-osu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and therapeutic development, enabling the efficient assembly of amino acid sequences on a solid support.[1] The choice of protecting groups and coupling strategies is critical to the success of the synthesis. This document provides detailed application notes and a representative protocol for the use of N-benzyloxycarbonyl-DL-alanine-N-hydroxysuccinimide ester (Z-DL-Ala-osu) in SPPS.
The benzyloxycarbonyl (Z) group is a well-established amine protecting group, valued for its stability and its removal under specific, non-acidolytic conditions, which can be advantageous in certain synthetic strategies.[2] The use of a DL-racemic mixture of alanine can be intentional for creating peptide libraries for screening purposes or for developing peptides with enhanced resistance to enzymatic degradation. The N-hydroxysuccinimide (osu) ester provides a pre-activated carboxyl group, facilitating a clean and efficient coupling reaction to the free amine of the growing peptide chain on the solid support.
These notes are intended to guide researchers in incorporating Z-DL-Ala into a peptide sequence using manual or automated solid-phase synthesizers.
Core Concepts in Z-Protected Amino Acid SPPS
The workflow for incorporating this compound into a peptide sequence via SPPS follows the fundamental principles of the technique: iterative cycles of deprotection and coupling.
1. Resin Selection and Preparation: The choice of resin depends on the desired C-terminal functionality (acid or amide). Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[3] The resin must be swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure accessibility of the reactive sites.
2. N-Terminal Deprotection: Before coupling this compound, the N-terminal protecting group of the amino acid attached to the resin (commonly Fmoc or Boc) must be removed. For the widely used Fmoc strategy, this is typically achieved using a solution of piperidine in DMF.[1]
3. Coupling of this compound: The activated this compound is dissolved in a suitable solvent (e.g., DMF) and added to the resin with the free N-terminal amine. The reaction proceeds via nucleophilic attack of the amine on the activated ester, forming a new peptide bond.
4. Capping (Optional): To prevent the formation of deletion sequences, any unreacted free amines after the coupling step can be "capped" by acetylation using reagents like acetic anhydride.
5. Chain Elongation: Subsequent amino acids (typically Fmoc- or Boc-protected) are coupled using standard SPPS protocols.
6. Z-Group Deprotection: The Z-group is stable to the conditions used for Fmoc and Boc removal. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid. It is important to note that catalytic hydrogenation is not compatible with sulfur-containing amino acids (cysteine and methionine).
7. Cleavage and Final Deprotection: The final step involves cleaving the synthesized peptide from the solid support and removing any remaining side-chain protecting groups. This is typically achieved using a "cleavage cocktail," most commonly based on trifluoroacetic acid (TFA) with scavengers to protect sensitive residues.[4][5]
Experimental Protocols
The following protocols are representative and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Coupling of this compound to a Resin-Bound Amino Acid
This protocol assumes a starting resin with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected amino acid (e.g., H₂N-Gly-Wang Resin)
-
This compound
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling and Washing:
-
Swell the resin in DMF for 30-60 minutes.
-
Wash the resin thoroughly with DMF (3 x resin volume) and then with DCM (3 x resin volume) to remove any residual base from the previous deprotection step.
-
-
Coupling Reaction:
-
Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the washed and drained resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion using a qualitative test for free amines (e.g., Kaiser test or chloranil test). A negative test indicates the reaction is complete.
-
If the reaction is sluggish, the addition of a non-nucleophilic base like DIPEA (1-2 equivalents) can be beneficial, although generally not required for pre-activated esters.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x resin volume) to remove excess reagents and by-products.
-
Wash the resin with DCM (3 x resin volume) and dry for the next step.
-
Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection
This protocol is for a standard TFA-based cleavage.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with DCM to remove residual DMF.
-
Dry the resin under vacuum for at least 1 hour.[5]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Coupling Efficiency (per step) | 98 - 99.5% | Can be lower for sterically hindered amino acids. Monitored by qualitative tests like the Kaiser test. |
| Overall Yield (crude peptide) | 50 - 80% | Highly dependent on the length and sequence of the peptide. |
| Purity (crude peptide) | 50 - 90% | Assessed by RP-HPLC. Dependent on coupling efficiency and side reactions.[8] |
| Final Purity (after HPLC) | >95% | Target for most research and preclinical applications. |
Mandatory Visualization
The following diagram illustrates the general workflow of a single cycle in solid-phase peptide synthesis.
Caption: General workflow of a single cycle in solid-phase peptide synthesis (SPPS).
References
Application Notes and Protocols for Protein Labeling with Z-DL-Ala-osu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a cornerstone technique in life sciences, enabling the study of protein function, localization, interactions, and dynamics. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary amines, such as the N-terminus and the side chain of lysine residues, to form stable amide bonds.[1] This document provides a detailed guide for using Z-DL-Ala-osu, an NHS ester of Z-DL-alanine, to covalently label proteins.
The introduction of an alanine moiety can be used to probe protein structure and function. Alanine is a small, non-polar amino acid that can be used in techniques like alanine scanning mutagenesis to identify key residues involved in protein-protein interactions.[2] Furthermore, the addition of an acyl group, in this case, the Z-DL-alanine, mimics a post-translational modification known as acylation.[3] Protein acylation, including the well-studied process of acetylation, is a critical regulatory mechanism in numerous cellular signaling pathways, affecting gene expression, metabolism, and cell signaling.[1][4] By labeling proteins with this compound, researchers can investigate the impact of this specific modification on protein behavior and its role in cellular processes.
Principle of the Reaction
This compound is an amine-reactive reagent. The N-hydroxysuccinimide ester group reacts with nucleophilic primary amines on the target protein in a process called acylation. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and more reactive.[1] The reaction results in the formation of a stable amide bond between the Z-DL-alanine and the protein, with the release of N-hydroxysuccinimide as a byproduct. The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis and can be removed under specific conditions if desired, though for many applications it will remain on the labeled protein.
Materials and Reagents
-
This compound (CAS 3401-36-3)[5]
-
Protein of interest: Purified and at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester.[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine to stop the labeling reaction.
-
Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette for removing excess, unreacted this compound.[7]
-
Spectrophotometer: For determining protein concentration and degree of labeling.
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound.
1. Preparation of Reagents:
- Protein Solution: Prepare the protein of interest in the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
- This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.
2. Labeling Reaction:
- Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[6] The optimal ratio should be determined empirically for each protein.
- Gently mix the reaction solution by pipetting or vortexing at a low speed.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the protein is light-sensitive.
3. Quenching the Reaction:
- Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 30 minutes at room temperature to ensure all unreacted this compound is quenched.
4. Purification of the Labeled Protein:
- Remove the excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[7]
- Collect the protein-containing fractions.
5. Characterization of the Labeled Protein:
- Protein Concentration: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.
- Degree of Labeling (DOL): The DOL, or the average number of Z-DL-Ala molecules per protein molecule, can be determined using mass spectrometry to measure the mass shift of the labeled protein compared to the unlabeled protein.
Diagram: Experimental Workflow for Protein Labeling
Caption: A step-by-step workflow for the covalent labeling of a protein with this compound.
Data Presentation
The efficiency of protein labeling can be influenced by several factors. The following table provides a summary of typical quantitative parameters for a protein labeling experiment with an NHS ester like this compound. These values may require optimization for specific proteins and experimental goals.
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[8] |
| Molar Ratio (this compound:Protein) | 10:1 - 20:1 | This ratio often requires optimization for each protein.[6] |
| Reaction pH | 7.2 - 8.5 | A slightly alkaline pH increases the reactivity of primary amines.[1] |
| Reaction Time | 1 - 2 hours | Can be extended for less reactive proteins.[8] |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C can be used for sensitive proteins, though the reaction may be slower.[8] |
| Degree of Labeling (DOL) | 1 - 10 | An optimal DOL provides a sufficient modification without significantly altering protein function.[9] |
Application Example: Investigating the Role of Protein "Alaninylation" in a Signaling Pathway
The covalent attachment of Z-DL-alanine to a protein can be considered a form of "alaninylation," mimicking acylation, a key post-translational modification in cell signaling.[3] For example, consider a hypothetical signaling pathway where a kinase (Kinase A) is activated, leading to the phosphorylation and activation of a transcription factor (TF-X). This, in turn, upregulates the expression of a target gene involved in cellular proliferation. It is hypothesized that the acylation of TF-X on a specific lysine residue inhibits its phosphorylation by Kinase A, thus downregulating the signaling pathway.
By labeling purified TF-X with this compound, researchers can create a mimic of the acylated transcription factor. This "alaninylated" TF-X can then be used in in vitro kinase assays to determine if the modification indeed blocks phosphorylation by Kinase A. Furthermore, the labeled TF-X could be introduced into cells to study its effect on target gene expression and cellular proliferation.
Diagram: Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway illustrating how "alaninylation" of a transcription factor could inhibit its function.
References
- 1. bosterbio.com [bosterbio.com]
- 2. The Alanine World Model for the Development of the Amino Acid Repertoire in Protein Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylation Quantitative Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Z-Ala-OSu | C15H16N2O6 | CID 837751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimal Reaction Conditions for Z-DL-Ala-osu Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal reaction conditions for the coupling of N-α-Benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu) with primary amines. This process is a cornerstone of peptide synthesis and bioconjugation, enabling the formation of stable amide bonds. This document outlines key reaction parameters, provides detailed experimental protocols, and includes a visual representation of the synthetic workflow.
Introduction
This compound is an activated amino acid derivative widely used in organic and peptide chemistry. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the amino terminus, while the N-hydroxysuccinimide (NHS) ester activates the carboxyl group for efficient reaction with nucleophilic primary amines.[1] The coupling reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] Understanding and optimizing the reaction conditions are critical to maximize yield and purity while minimizing side reactions, most notably the hydrolysis of the NHS ester.
Optimal Reaction Parameters
The efficiency of the this compound coupling reaction is influenced by several key parameters, including pH, solvent, temperature, reaction time, and reactant concentrations. The following tables summarize the optimal conditions based on established protocols for NHS ester couplings.
Table 1: General Reaction Conditions for this compound Coupling
| Parameter | Optimal Range/Value | Notes |
| pH | 7.2 - 8.5 | The optimal pH is a compromise between amine nucleophilicity and NHS ester hydrolysis. A pH of 8.3-8.5 is often ideal. Amine-containing buffers (e.g., Tris) should be avoided.[3] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C or on ice) can minimize the rate of hydrolysis of the NHS ester, which is a competing side reaction.[3] |
| Solvent | DMF, DMSO, DCM, THF, Dioxane | The choice of solvent depends on the solubility of the reactants. Anhydrous, amine-free solvents are recommended to prevent side reactions.[4] |
| Reactant Ratio (this compound:Amine) | 1:1 to 1.5:1 | A slight excess of the this compound may be used to drive the reaction to completion. For labeling applications, a larger excess (5-10 equivalents) may be employed.[5] |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Table 2: Recommended Buffer Systems for Aqueous Coupling Reactions
| Buffer | Concentration | pH Range |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 |
| Phosphate Buffer | 0.1 M | 7.2 - 8.0 |
| HEPES | 0.1 M | 7.2 - 8.2 |
| Borate Buffer | 0.1 M | 8.0 - 9.0 |
Experimental Protocols
The following protocols provide detailed methodologies for a typical this compound coupling reaction in both organic and aqueous environments.
Protocol 1: Solution-Phase Peptide Coupling in Organic Solvent
This protocol describes the coupling of this compound to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) in an organic solvent.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of the Amine: Dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM. Add DIPEA (1.1 eq.) and stir the mixture at room temperature for 20 minutes to generate the free amine.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM. Add this solution to the free amine solution from step 1.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Aqueous Work-up:
-
Once the reaction is complete, wash the organic layer with 1 M HCl to remove unreacted amine and DIPEA.
-
Wash with saturated NaHCO₃ solution to remove unreacted this compound and the N-hydroxysuccinimide byproduct.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Z-DL-Ala-Gly-OMe.
Protocol 2: Coupling in an Aqueous Environment (for Bioconjugation)
This protocol is suitable for labeling biomolecules with primary amine groups in an aqueous buffer.
Materials:
-
This compound
-
Biomolecule containing a primary amine (e.g., a peptide or protein)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., gel filtration column)
Procedure:
-
Prepare Solutions:
-
Dissolve the biomolecule in the 0.1 M sodium bicarbonate buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
-
Coupling Reaction: Add the desired molar excess of the this compound stock solution to the biomolecule solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate to remove unreacted this compound, N-hydroxysuccinimide, and any organic solvent. Gel filtration chromatography is a common method for separating the labeled biomolecule from small molecule impurities.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the solution-phase synthesis, work-up, and purification of a dipeptide using this compound.
Caption: Solution-phase synthesis workflow for a dipeptide using this compound.
Application in Dipeptide Synthesis
The synthesis of dipeptides is a fundamental application of this compound coupling. Dipeptides are valuable as synthetic intermediates, in drug discovery, and as nutritional supplements.[6][7] The protocol described above provides a reliable method for the preparation of Z-protected dipeptides, which can then be deprotected or further elongated to create larger peptide chains.
The following diagram illustrates the decision-making process for the deprotection of the Z-group and the final purification of the dipeptide.
Caption: Decision pathway for the deprotection and purification of the dipeptide.
References
- 1. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Peptides as Natural Regulators of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and application of dipeptides; current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation with Z-DL-Ala-osu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Z-DL-Ala-osu (N-α-Benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester) in bioconjugation. This reagent is a valuable tool for covalently linking molecules to proteins, peptides, and other biomolecules containing primary amino groups.
Introduction to this compound Bioconjugation
This compound is an amine-reactive chemical crosslinker. It consists of a DL-alanine core where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines (-NH₂) found on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is a cornerstone of bioconjugation due to its reliability and the stability of the resulting linkage under physiological conditions.[2]
The Z-protecting group can be removed under specific conditions (e.g., hydrogenolysis), exposing a free alanine. This functionality can be useful in multi-step synthesis or for creating specific peptide linkages. The DL-racemic mixture of alanine means the reagent is not stereospecific.
Applications:
-
Peptide Synthesis: Used as a building block for creating peptides with specific sequences.[1]
-
Drug Conjugation: Instrumental in attaching small molecule drugs to carrier proteins or antibodies, such as in the development of Antibody-Drug Conjugates (ADCs).[1]
-
Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis in various assays.[1]
-
Surface Modification: Immobilizing proteins or peptides onto surfaces for applications in biosensors and biomaterials.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 320.30 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in organic solvents like DMSO and DMF | |
| Reactivity | Reacts with primary amines at neutral to slightly alkaline pH | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
This compound
-
Protein of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography/desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Calculate Molar Excess:
-
Determine the desired molar excess of this compound to the protein. A starting point of 8-20 fold molar excess is common for mono-labeling. This may require optimization depending on the protein and the desired degree of labeling.
-
Calculation:
-
mg of this compound = (Molar excess) x (mg of Protein / MW of Protein) x MW of this compound
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve yields and reduce protein degradation.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Tris contains a primary amine that will react with and consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or tangential flow filtration. The choice of method depends on the scale of the reaction and the properties of the protein conjugate.
-
-
Characterization:
-
Characterize the resulting bioconjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if this compound is conjugated to a chromophore).
-
Assess the purity and integrity of the conjugate using SDS-PAGE.
-
Perform functional assays to ensure the biological activity of the protein has been retained.
-
Summary of Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| pH | 8.3 - 8.5 | Optimal for reaction with primary amines. Lower pH protonates amines, reducing reactivity. Higher pH increases hydrolysis of the NHS ester.[1] |
| Temperature | Room temperature (1-4 hours) or 4°C (overnight) | Lower temperatures can minimize protein degradation. |
| Buffer | Phosphate, Bicarbonate, HEPES, or Borate buffers | Must be free of primary amines (e.g., Tris, glycine).[2] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive. Prepare fresh. |
| Molar Excess | 8-20x for mono-labeling (optimization required) | The optimal ratio depends on the number of accessible amines on the protein and the desired degree of labeling. |
Visualizing Workflows and Pathways
Experimental Workflow for Protein Bioconjugation
Caption: A typical experimental workflow for bioconjugation using this compound.
Application Example: Targeting the EGFR Signaling Pathway with an Antibody-Drug Conjugate
A common application of bioconjugation is the creation of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. An antibody specific to a tumor-associated antigen, such as the Epidermal Growth Factor Receptor (EGFR), can be conjugated to a cytotoxic drug. This compound can act as a linker component in this process. The resulting ADC selectively delivers the drug to cancer cells overexpressing EGFR, minimizing off-target toxicity. The diagram below illustrates a simplified EGFR signaling pathway that is often dysregulated in cancer, leading to increased cell proliferation and survival.
Caption: Simplified EGFR signaling pathway targeted by an Antibody-Drug Conjugate (ADC).
References
Application Notes and Protocols for the Synthesis of Specific Peptide Sequences Using Z-DL-Ala-osu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise chemical synthesis of peptides is a cornerstone of modern biochemical research and pharmaceutical development. The ability to construct specific peptide sequences allows for the investigation of protein structure and function, the development of novel therapeutics, and the creation of advanced biomaterials. One of the fundamental methodologies in peptide synthesis involves the use of N-protected amino acid active esters. This document provides detailed application notes and protocols for the use of N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu) in the creation of specific peptide sequences.
The benzyloxycarbonyl (Z) group serves as a robust N-terminal protecting group, preventing unwanted side reactions at the amino terminus of the alanine residue during peptide bond formation. The N-hydroxysuccinimide (OSu) ester is a highly effective activating group for the carboxyl function, facilitating efficient and clean coupling to the free amino group of a target amino acid or peptide. While the use of a racemic mixture (DL-alanine) is generally not preferred for the synthesis of stereochemically pure peptides, this protocol will address the general methodology, which is directly applicable to the enantiomerically pure Z-L-Ala-osu for creating specific, biologically relevant peptides.
These notes are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully incorporate Z-Ala-osu into their peptide synthesis workflows, whether through solution-phase or solid-phase methodologies.
Data Presentation
Table 1: Comparison of Solution-Phase vs. Solid-Phase Peptide Synthesis for Z-L-Ala-OSu Incorporation
| Parameter | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy |
| Principle | All reactions (coupling, deprotection) are carried out in a homogenous solution. | The C-terminal amino acid is anchored to an insoluble polymer resin, and synthesis proceeds in a stepwise manner. |
| Starting Materials | Z-L-Ala-OSu, C-terminally protected amino acid/peptide (e.g., H-Gly-OMe), coupling reagents (if not using active ester), solvents (DCM, DMF). | Rink Amide or Wang resin, Fmoc-protected amino acids, Z-L-Ala-OSu (for specific incorporation), coupling reagents (HBTU, HOBt), DIPEA, piperidine, TFA. |
| Typical Coupling Time | 4 - 24 hours | 1 - 4 hours |
| Purification of Intermediates | Required after each coupling step (e.g., extraction, crystallization, chromatography). | Not required; excess reagents and by-products are removed by simple washing and filtration. |
| Overall Synthesis Time | Longer, especially for longer peptides. | Faster, particularly with automated synthesizers. |
| Scalability | More readily scalable to large quantities (grams to kilograms). | Typically used for smaller scale (milligrams to grams), although large-scale synthesizers are available. |
| Typical Yield (per step) | 80-95% | >99% (coupling efficiency).[1] |
| Final Product Purification | Typically requires column chromatography. | Cleavage from resin followed by precipitation and purification, often by RP-HPLC. |
| Key Advantage | Allows for characterization of intermediates and is suitable for large-scale synthesis. | High efficiency, ease of automation, and simplified purification of the final product. |
Table 2: Reagents and Typical Conditions for Z-Group Deprotection
| Method | Reagents and Conditions | Typical Reaction Time | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C in Methanol or Acetic Acid | 1 - 4 hours | Mild conditions, clean reaction. | Not compatible with sulfur-containing amino acids (e.g., Met, Cys); requires specialized hydrogenation equipment. |
| Strong Acid Cleavage | HBr in Acetic Acid (33%) | 30 - 60 minutes | Fast and effective. | Harsh conditions can lead to side reactions; corrosive and toxic reagents. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Z-L-Ala-Gly-OMe)
This protocol describes the synthesis of a simple dipeptide using Z-L-Ala-OSu and Glycine methyl ester.
Materials:
-
Z-L-Ala-OSu
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
To this suspension, add TEA or DIPEA (1.1 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes. The formation of the free amine can be used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve Z-L-Ala-OSu (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared solution of H-Gly-OMe to the Z-L-Ala-OSu solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude Z-L-Ala-Gly-OMe by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the pure protected dipeptide as a white solid.
-
-
Z-Group Deprotection (Catalytic Hydrogenolysis):
-
Dissolve the purified Z-L-Ala-Gly-OMe in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon filled with H₂) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain H-L-Ala-Gly-OMe.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Fmoc Strategy
This protocol outlines the manual synthesis of a tripeptide (e.g., H-Phe-Ala-Gly-NH₂) on Rink Amide resin, incorporating Z-L-Ala-OSu in one of the coupling steps.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
Z-L-Ala-OSu
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.
-
Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-Gly-OH: Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF and add to the resin. Agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to ensure complete coupling (beads should be colorless).
-
-
Chain Elongation (Incorporation of Z-L-Ala-OSu):
-
Fmoc Deprotection: Repeat the deprotection step as described above to remove the Fmoc group from Glycine.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Coupling of Z-L-Ala-OSu: Dissolve Z-L-Ala-OSu (3 eq.) and DIPEA (3 eq.) in DMF. Add the solution to the resin and agitate for 4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation (Incorporation of Fmoc-Phe-OH):
-
Z-group is stable to piperidine, so no deprotection is needed if the next amino acid is to be added to the N-terminus of the Z-protected alanine. However, for a standard Fmoc-based synthesis, this step would typically involve an Fmoc-protected amino acid. This protocol illustrates a mixed protection strategy which is less common. For a fully Fmoc-based synthesis, Fmoc-Ala-OH would be used in the previous step.
-
Assuming the synthesis continues with a different strategy or this is the final N-terminal residue, proceed to the next step. If another amino acid were to be added, the Z-group would need to be removed using conditions that are often incompatible with standard SPPS resins and side-chain protecting groups. This highlights a key limitation of using Z-protection in standard Fmoc-SPPS.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Mandatory Visualizations
Signaling Pathway: The Glucose-Alanine Cycle
The Glucose-Alanine cycle is a crucial metabolic pathway that facilitates the transport of nitrogen from muscle to the liver in a non-toxic form. Alanine, synthesized in the muscle from pyruvate, travels through the bloodstream to the liver, where it is converted back to pyruvate for gluconeogenesis. This cycle is particularly active during periods of fasting or prolonged exercise.
References
Application Notes and Protocols: The Strategic Use of Z-DL-Ala-osu in the Development of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-benzyloxycarbonyl-DL-alanine-N-hydroxysuccinimide ester (Z-DL-Ala-osu) in the synthesis of therapeutic peptides. This document outlines the chemical properties of Z-Ala-osu, its role in peptide chemistry, and detailed protocols for its application. Crucially, it also addresses the significant challenges and considerations arising from the use of a racemic mixture (DL-alanine).
Introduction to Z-Ala-osu in Peptide Synthesis
N-hydroxysuccinimide (NHS) esters of amino acids are widely utilized reagents in peptide synthesis due to their ability to efficiently form stable amide bonds with primary amines.[1] The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the N-terminus of the amino acid, which can be removed under specific conditions, typically catalytic hydrogenation.[2][3] Z-Ala-osu is a valuable reagent for introducing an alanine residue into a peptide sequence.
While enantiomerically pure Z-L-Ala-osu or Z-D-Ala-osu are standard in therapeutic peptide development, this compound contains a racemic mixture of D- and L-alanine. The incorporation of D-amino acids can offer advantages such as increased resistance to enzymatic degradation, potentially enhancing the peptide's in vivo half-life.[4][5] However, the non-specific introduction of both enantiomers from a racemic mixture presents significant challenges.
The Critical Challenge of Using a Racemic Mixture (this compound)
The use of this compound in the synthesis of a therapeutic peptide is generally discouraged. When coupled to a chiral peptide chain, the racemic alanine will result in the formation of two diastereomeric peptides. These diastereomers are distinct chemical entities with different three-dimensional structures.
Consequences of Diastereomer Formation:
-
Separation Difficulties: Diastereomers often exhibit very similar physicochemical properties, making their separation by standard chromatographic techniques, such as reversed-phase HPLC, extremely challenging and often requiring specialized chiral columns or extensive optimization.[6][7]
-
Different Biological Activities: The distinct stereochemistry of diastereomers can lead to different biological activities.[8] One diastereomer may exhibit the desired therapeutic effect, while the other could be inactive, have reduced activity, or even elicit undesirable off-target effects.[9]
-
Regulatory Hurdles: For therapeutic applications, regulatory agencies require a well-characterized, homogeneous active pharmaceutical ingredient. A difficult-to-separate mixture of diastereomers presents a significant analytical and regulatory challenge.
Due to these significant drawbacks, the deliberate use of a racemic amino acid precursor like this compound is not a standard or recommended practice in the development of therapeutic peptides. Instead, the specific desired enantiomer (L- or D-alanine) should be used to ensure a single, well-defined final peptide product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for peptide coupling reactions. Note that optimal conditions can vary depending on the specific peptide sequence and substrates.
| Parameter | Value | Notes |
| Molar Excess of Z-Ala-osu | 1.1 - 1.5 equivalents | Relative to the free amine on the peptide-resin. |
| Coupling Time | 1 - 4 hours | Can be monitored by a ninhydrin test for completion. |
| Deprotection Time (Hydrogenation) | 4 - 24 hours | Varies with catalyst and substrate. |
| Typical Racemization per cycle | < 0.4% | With appropriate coupling reagents and conditions.[10] |
Experimental Protocols
The following are generalized protocols. It is strongly recommended to use enantiomerically pure Z-L-Ala-osu or Z-D-Ala-osu instead of this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of Z-Ala-osu
This protocol describes the coupling of Z-Ala-osu to a resin-bound peptide with a free N-terminal amine using the Fmoc/tBu strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Z-L-Ala-osu or Z-D-Ala-osu
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Ninhydrin test kit
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Dissolve 1.2 equivalents of Z-Ala-osu in DMF.
-
Add 2.0 equivalents of DIPEA to the dissolved Z-Ala-osu.
-
Add the Z-Ala-osu/DIPEA solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Perform a ninhydrin test to check for the presence of free primary amines. If the test is positive, continue the coupling for another 1-2 hours or consider a double coupling.
-
Once the reaction is complete (negative ninhydrin test), drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
The resin is now ready for the deprotection of the Z-group or further elongation with other amino acids if the Z-group is intended for side-chain protection.
Protocol 2: Deprotection of the Z-group by Catalytic Hydrogenation
This protocol is for the removal of the N-terminal Z-group in solution phase after cleavage from the resin.
Materials:
-
Z-protected peptide
-
Methanol (MeOH) or other suitable solvent
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide in MeOH.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with nitrogen or argon.
-
Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with additional solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
References
- 1. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological activities of retro and diastereo analogs of a 13-residue peptide with antimicrobial and hemolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] In vitro activity and mode of action of diastereomeric antimicrobial peptides against bacterial clinical isolates. | Semantic Scholar [semanticscholar.org]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Z-DL-Ala-osu in Biomaterial Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Z-DL-Ala-osu (N-Benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester) in the development of advanced biomaterials. This compound is a versatile amine-reactive crosslinker and bioconjugation agent. Its core utility lies in the N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines on biomolecules and polymer backbones to form stable amide bonds.[1][2][3] This reactivity allows for the precise engineering of biomaterial properties for a range of applications, including tissue engineering, drug delivery, and cell culture.
Core Principles of this compound Chemistry
The primary application of this compound in biomaterial science is its ability to covalently link molecules containing primary amines (-NH₂), such as proteins, peptides, and certain polymers. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]
A critical consideration in aqueous environments is the competition between the desired aminolysis (reaction with the amine) and the hydrolysis of the NHS ester, which deactivates the reagent. The rate of hydrolysis increases with pH.[2] Therefore, careful control of reaction conditions is crucial for successful conjugation.
Applications in Biomaterial Development
Surface Modification of Biomaterials
This compound can be used to functionalize the surface of biomaterials to enhance their biocompatibility and bioactivity. This is particularly useful for immobilizing cell-adhesive peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) sequence, to promote specific cell attachment and signaling.[4][5][6]
Hydrogel and Scaffold Fabrication
In tissue engineering, this compound can be employed as a crosslinking agent to form hydrogels and porous scaffolds from natural or synthetic polymers rich in primary amine groups (e.g., chitosan, gelatin, or amine-terminated polyethylene glycol).[7] This crosslinking improves the mechanical properties and stability of the biomaterials.[1][8]
Drug Delivery Systems
This compound serves as a linker to conjugate therapeutic agents to polymer backbones or nanoparticles. This approach can be used to create targeted drug delivery systems and to control the release kinetics of the payload.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of amine-reactive NHS esters in biomaterial development. While specific data for this compound is limited in the literature, the data presented from studies using the EDC/NHS system for crosslinking provides a strong indication of the expected outcomes.
| Parameter | Value | Biomaterial System | Reference |
| Reaction pH | 7.2 - 8.5 | General NHS-amine conjugation | [2] |
| Reaction Time | 0.5 - 4 hours at RT | General NHS-amine conjugation | [2] |
| Reaction Temperature | 4°C to Room Temperature | General NHS-amine conjugation | [2] |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine | General NHS-amine conjugation | - |
| Property | Non-Crosslinked Silk Fibroin | 1.5% EDC/NHS Crosslinked Silk Fibroin | 4.5% EDC/NHS Crosslinked Silk Fibroin | Reference |
| Rupture Stress (MPa) | Not specified | Augmented to 128.16 ± 16.77% of control | Augmented to 150.16 ± 36.77% of control | [1] |
| Elongation at Break (%) | Not specified | 82.24 ± 15.23% | Not specified | [1] |
| Cell Viability (OECs) | High | High | Reduced proliferation and spreading | [1][8] |
Experimental Protocols
Protocol for Surface Functionalization of a Polymer Film with a Bioactive Peptide
This protocol describes the covalent immobilization of an RGD-containing peptide onto a polymer surface containing primary amine groups using this compound.
Materials:
-
Amine-functionalized polymer film
-
This compound
-
RGD-containing peptide (with a primary amine for reaction)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween 20
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Deionized (DI) water
Procedure:
-
Surface Preparation: Ensure the amine-functionalized polymer film is clean and dry.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Activation of the Peptide:
-
Dissolve the RGD peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Add the this compound solution to the peptide solution at a 5- to 20-fold molar excess.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Surface Conjugation:
-
Immerse the amine-functionalized polymer film in the activated peptide solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing: Remove the film from the solution and wash thoroughly with the Washing Buffer to remove non-covalently bound peptide.
-
Quenching: Immerse the film in the Quenching Buffer for 30 minutes to block any unreacted NHS ester groups on the peptide.
-
Final Washing: Rinse the film with DI water and dry under a stream of nitrogen.
Protocol for the Preparation of a Crosslinked Chitosan Hydrogel
This protocol details the formation of a chitosan hydrogel using this compound as a crosslinker.
Materials:
-
Low molecular weight chitosan
-
1% (v/v) Acetic acid solution
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in 1% acetic acid to the desired concentration (e.g., 2% w/v). Stir overnight to ensure complete dissolution.
-
This compound Solution Preparation: Dissolve this compound in DMSO to a concentration of 100 mg/mL immediately before use.
-
Crosslinking Reaction:
-
Adjust the pH of the chitosan solution to 7.0-7.4 by slowly adding 1 M NaOH.
-
Add the this compound solution dropwise to the chitosan solution while stirring vigorously. The final concentration of the crosslinker can be varied to control the mechanical properties of the hydrogel. A typical starting point is a 1:1 molar ratio of this compound to the amine groups on the chitosan.
-
Continue stirring until a homogenous gel is formed. The gelation time will depend on the concentration of chitosan and crosslinker.
-
-
Washing: Once the hydrogel is formed, immerse it in a large volume of PBS (pH 7.4) to remove unreacted crosslinker and byproducts. Change the PBS solution several times over 24-48 hours.
-
Sterilization (Optional): The hydrogel can be sterilized using methods such as gamma irradiation or sterile filtration of the precursor solutions before crosslinking.
Visualizations
Signaling Pathway
Caption: RGD-Integrin mediated cell signaling pathway.
Experimental Workflow
Caption: Workflow for biomaterial surface functionalization.
Logical Relationship
Caption: Reaction logic of this compound in bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. RGD-Functionalized Hydrogel Supports the Chondrogenic Commitment of Adipose Mesenchymal Stromal Cells [mdpi.com]
- 5. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of RGD-functionalized Hydrogels as a Tool for Therapeutic Applications [jove.com]
- 7. Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro biocompatibility study of EDC/NHS cross-linked silk fibroin scaffold with olfactory ensheathing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Fluorescent Tags to Proteins using Z-DL-Ala-osu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-DL-Ala-osu (N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester) for the covalent attachment of fluorescent tags to proteins. This method is a robust and widely used bioconjugation technique that targets primary amines on the protein surface, enabling a broad range of applications in biological research, diagnostics, and drug development.
Principle of this compound Chemistry
This compound is an amine-reactive reagent featuring an N-hydroxysuccinimide (NHS) ester. The fundamental principle of this labeling chemistry lies in the reaction of the NHS ester with primary amino groups (-NH₂) present on the protein. These primary amines are predominantly found at the N-terminus of the polypeptide chain and on the side chain of lysine (Lys, K) residues.
The reaction proceeds via nucleophilic acyl substitution, where the non-protonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the Z-DL-alanine moiety to the protein, and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out under mild, slightly alkaline conditions (pH 7.5-9.0) to ensure the primary amines are sufficiently deprotonated and reactive.[1][2] The "Z" group (benzyloxycarbonyl) is a common protecting group in peptide synthesis. In this context, the entire this compound molecule acts as a linker to attach a pre-functionalized fluorescent dye to the protein.
Key Applications
Fluorescently labeled proteins generated using this compound are invaluable tools for a multitude of applications, including:
-
Fluorescence Microscopy: Visualization of protein localization and trafficking within cells and tissues.
-
Flow Cytometry: Identification and quantification of cell populations expressing the protein of interest.
-
Immunoassays: Development of sensitive diagnostic assays such as ELISA and Western blotting.
-
Protein-Protein Interaction Studies: Utilizing techniques like Fluorescence Resonance Energy Transfer (FRET).
-
Drug Discovery: Screening for compounds that modulate protein function or localization.
Experimental Protocols
Materials and Reagents
-
Protein of interest (purified, in an amine-free buffer)
-
This compound
-
Fluorescent dye with a primary amine for reaction with this compound (or a pre-activated fluorescent dye NHS ester as a direct labeling alternative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Spectrophotometer (UV-Vis)
Step-by-Step Labeling Protocol
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein and dye.
Step 1: Preparation of Protein Solution
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS ester.
Step 2: Preparation of this compound and Fluorescent Dye
This step assumes a two-step conjugation where this compound is first reacted with an amine-containing fluorescent dye to create a Z-DL-Ala-Dye conjugate, which is then activated to an NHS ester for reaction with the protein. A more direct approach is to use a commercially available fluorescent dye already activated as an NHS ester.
For a direct labeling approach using a fluorescent dye NHS ester (recommended for simplicity):
-
Immediately before use, dissolve the fluorescent dye NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
Step 3: Conjugation Reaction
-
Add the dissolved fluorescent dye NHS ester solution to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein. The optimal ratio should be determined experimentally.
-
Gently mix the reaction solution by pipetting up and down or by gentle vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
Step 4: Quenching the Reaction
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester, preventing further labeling of the protein.
Step 5: Purification of the Labeled Protein
-
Separate the fluorescently labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
Characterization of the Labeled Protein
Determining the Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine. It can be calculated using absorbance spectroscopy.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorescent dye (A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max / (ε_dye * path length) where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the corrected protein concentration, accounting for the dye's absorbance at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A_max * CF) where CF is the correction factor for the dye's absorbance at 280 nm (CF = A₂₈₀ of the dye / A_max of the dye).
-
Calculate the protein concentration: [Protein] (M) = Corrected A₂₈₀ / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL: DOL = [Dye] / [Protein]
An optimal DOL is typically between 2 and 7 for antibodies, but the ideal range can vary depending on the protein and application to avoid issues like self-quenching of the fluorescent signal or loss of protein activity.
Quantitative Data
The following table summarizes the key spectral properties of several commonly used fluorescent dyes that are available as NHS esters and can be used for protein conjugation.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) | Correction Factor (CF) at 280 nm |
| Fluorescein (FITC) | 494 | 518 | ~75,000 | 0.30 |
| Rhodamine B | 555 | 580 | ~105,000 | 0.22 |
| Cyanine3 (Cy3) | 550 | 570 | ~150,000 | 0.08 |
| Cyanine5 (Cy5) | 649 | 670 | ~250,000 | 0.05 |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.11 |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | 0.08 |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | 0.03 |
Note: The exact spectral properties can vary slightly depending on the conjugation and the local environment of the dye.
Visualizations
Chemical Reaction Workflow
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Experimental Workflow
Caption: Step-by-step workflow for fluorescently labeling proteins.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency (Low DOL) | - Protein concentration is too low. | - Increase the protein concentration. |
| - pH of the reaction buffer is too low. | - Ensure the reaction buffer pH is between 8.0 and 9.0. | |
| - Presence of primary amines in the buffer. | - Use an amine-free buffer for the protein solution. | |
| - Hydrolysis of the NHS ester. | - Prepare the NHS ester solution immediately before use. | |
| - Insufficient molar excess of the dye. | - Increase the molar ratio of dye to protein. | |
| Protein Precipitation | - High degree of labeling leading to aggregation. | - Reduce the molar ratio of dye to protein. |
| - Use of organic solvent (DMSO/DMF). | - Minimize the volume of organic solvent added to the protein solution. | |
| Loss of Protein Activity | - Labeling of critical lysine residues. | - Reduce the degree of labeling. |
| - Consider alternative labeling strategies (e.g., targeting cysteine residues). |
Storage and Stability
-
This compound: Store desiccated at -20°C. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.
-
Labeled Protein: Store the purified protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant like glycerol and to aliquot the sample to avoid repeated freeze-thaw cycles. Protect the labeled protein from light.
By following these protocols and considerations, researchers can successfully utilize this compound to generate high-quality fluorescently labeled proteins for a wide array of biological applications.
References
Application Notes: Deprotection of the Z-Group in Z-DL-Ala-osu Reactions
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. Its stability under various conditions and the availability of multiple cleavage methods make it a versatile choice for protecting the α-amino group of amino acids like DL-alanine.[1][2] Z-DL-Ala-osu (N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester) is a common reagent used to introduce an alanine residue into a peptide chain. The N-hydroxysuccinimide (OSu) ester activates the carboxyl group for amide bond formation.[3] Following the coupling reaction, the Z-group must be efficiently and selectively removed to allow for further peptide chain elongation.
This document provides detailed application notes and protocols for the primary methods of Z-group deprotection, tailored for researchers, scientists, and drug development professionals working with this compound and similar compounds. The choice of deprotection method is critical and depends on the presence of other functional groups in the molecule, the desired reaction scale, and laboratory safety considerations.[4]
Deprotection Methodologies: A Comparative Overview
The principal methods for the removal of the Z-group can be categorized as catalytic hydrogenolysis and acid-mediated cleavage (acidolysis). Each approach offers a distinct profile of reactivity and chemoselectivity.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations & Side Reactions | Orthogonality |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[4] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups). Safety concerns with flammable H₂ gas.[4] | Orthogonal to Boc and Fmoc groups.[5] |
| Catalytic Transfer Hydrogenation | Ammonium formate or formic acid, Pd/C | Avoids the use of hazardous H₂ gas, offering a safer alternative.[6][7] Generally mild conditions. | May be slower than direct hydrogenation. Formic acid can be acidic, potentially affecting acid-labile groups. | Generally orthogonal to Boc and Fmoc groups, though strong formic acid conditions could potentially affect Boc.[6] |
| Acidolysis | HBr in Acetic Acid (AcOH) | Effective for substrates with functional groups sensitive to hydrogenation.[4] Relatively fast reaction times. | Harsh acidic conditions can lead to side reactions.[8] Reagents are corrosive. The OSu-ester may be susceptible to hydrolysis or reaction under strong acidic conditions. | Not orthogonal to Boc and other acid-labile protecting groups.[5] |
| Lewis Acid-Mediated Deprotection | AlCl₃, Hexafluoroisopropanol (HFIP) | Metal-free, scalable, and avoids hazardous H₂ gas.[9] Tolerates many reducible functional groups. | Not orthogonal to the Boc group. Requires anhydrous conditions.[9] | Orthogonal to Fmoc and Benzyl (Bn) ethers.[9] |
Experimental Protocols
1. Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes the deprotection of the Z-group using hydrogen gas and a palladium on carbon catalyst. This method is often preferred for its clean reaction profile.[10]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite or a suitable filter aid
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., MeOH) in a reaction flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Maintain a positive pressure of hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, DL-Ala-osu. The product is often used immediately in the next step due to the reactive nature of the OSu ester.
2. Catalytic Transfer Hydrogenation using Formic Acid
This protocol provides a safer alternative to using hydrogen gas by employing formic acid as a hydrogen donor.[6][7]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
Procedure:
-
Dissolve this compound (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
3. Acidolysis using Hydrobromic Acid in Acetic Acid
This method is suitable for substrates that are not compatible with hydrogenation. Caution should be exercised due to the corrosive nature of the reagents.
Materials:
-
This compound
-
33% Hydrobromic acid (HBr) in Acetic Acid (AcOH)
-
Anhydrous ether
Procedure:
-
Dissolve the Z-protected compound in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (e.g., 2-3 equivalents) to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC.
-
Upon completion, precipitate the product by adding anhydrous ether to the reaction mixture.
-
Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to obtain the hydrobromide salt of DL-Ala-osu.
Visualizations
Caption: Decision workflow for selecting a Z-group deprotection method.
Caption: General scheme of Z-group deprotection from this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. biosynth.com [biosynth.com]
- 3. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
- 4. Z-Ala-OSu | C15H16N2O6 | CID 837751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vdoc.pub [vdoc.pub]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Z-DL-Ala-osu in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-DL-Ala-osu (N-α-Cbz-DL-alanine N-hydroxysuccinimide ester) as a versatile bioconjugation reagent in the development of targeted drug delivery systems. While direct, specific examples of this compound in complex drug delivery systems within published literature are not abundant, the principles and protocols outlined here are based on the well-established reactivity of N-hydroxysuccinimide (NHS) esters with primary amines. This chemistry is a cornerstone of bioconjugation for creating stable amide bonds, making this compound a suitable candidate for linking therapeutic payloads to targeting moieties.[1][2]
Introduction to this compound
This compound is a protected amino acid derivative activated with an N-hydroxysuccinimide ester. The key features of this reagent are:
-
Amine-Reactive NHS Ester: The NHS ester group reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues on antibodies or other proteins) under mild conditions to form a stable amide bond.[3][4]
-
Carbobenzoxy (Z) Protecting Group: The Z-group protects the α-amino group of the alanine, preventing unwanted polymerization during conjugation.
-
Alanine Spacer: The alanine residue provides a short, defined spacer between the targeting molecule and the drug, which can be crucial for maintaining the biological activity of both components.
These properties make this compound a useful tool for constructing various targeted drug delivery vehicles, including antibody-drug conjugates (ADCs), peptide-drug conjugates, and ligand-targeted nanoparticles.[1][5]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₆N₂O₆ | [6] |
| Molecular Weight | 320.3 g/mol | [6] |
| Appearance | White to beige powder | - |
| Reactivity | Reacts with primary amines to form stable amide bonds. | [5] |
| Storage Conditions | Store at 0 - 8 °C, protected from moisture. | - |
Applications in Targeted Drug Delivery
This compound can be employed in various strategies for targeted drug delivery:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach a cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The NHS ester reacts with lysine residues on the antibody surface.
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, this compound can link a therapeutic agent to a targeting peptide that recognizes receptors overexpressed on diseased cells.[7]
-
Ligand-Targeted Nanoparticles: It can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands (e.g., small molecules, peptides) that contain a primary amine.[8][9][10]
Experimental Protocols
The following are detailed protocols for the use of this compound in the preparation and characterization of a model antibody-drug conjugate.
Protocol for Conjugation of an Amine-Containing Drug to an Antibody
This protocol describes the conjugation of a generic amine-containing drug to a monoclonal antibody using this compound.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-containing drug
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
-
This compound-Drug Intermediate Preparation:
-
Dissolve the amine-containing drug in a minimal amount of DMSO.
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Add a 1.5-fold molar excess of this compound to the drug solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. This forms the Z-Ala-Drug intermediate.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5 to 20-fold) of the Z-Ala-Drug intermediate solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug, linker, and quenching reagent.
-
Alternatively, perform dialysis against PBS at 4°C with multiple buffer changes.
-
Protocol for Characterization of the Antibody-Drug Conjugate
4.2.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).[11][12][13][14]
Using UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
4.2.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions. Include untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis and characterization.
Signaling Pathways
Targeted drug delivery systems, such as ADCs, are often designed to interfere with specific signaling pathways that are dysregulated in cancer.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in some breast cancers, leading to uncontrolled cell proliferation and survival. ADCs targeting HER2, like Trastuzumab emtansine (T-DM1), can block these signals.[15][16][17][18]
Caption: Simplified HER2 signaling pathway and ADC intervention.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Its activation can lead to increased cell growth, proliferation, and metastasis.[19][20][21][22][23]
Caption: Simplified EGFR signaling pathway and ADC intervention.
Quantitative Data Summary
The following table summarizes key quantitative parameters that should be determined when developing a targeted drug delivery system using this compound. The values provided are representative and will need to be empirically determined for each specific conjugate.
| Parameter | Typical Range | Method of Determination |
| Conjugation Efficiency | > 80% | HPLC, Mass Spectrometry |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis, HIC, Mass Spectrometry[11][12][13][14] |
| Purity of Conjugate | > 95% | SEC-HPLC, SDS-PAGE |
| In Vitro Cytotoxicity (IC₅₀) | Varies by drug and cell line | MTT Assay, CellTiter-Glo® Assay |
| Amide Bond Stability | High | Incubation in plasma followed by LC-MS analysis |
Conclusion
This compound is a valuable reagent for the construction of targeted drug delivery systems due to its ability to form stable amide linkages with amine-containing molecules. The protocols and information provided herein offer a foundational framework for researchers to design, synthesize, and evaluate novel bioconjugates for therapeutic applications. Careful optimization of reaction conditions and thorough characterization of the final product are essential for developing safe and effective targeted therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
- 6. scbt.com [scbt.com]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current methods for attaching targeting ligands to liposomes and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Modification of Metallic Nanoparticles for Targeting Drugs | MDPI [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. agilent.com [agilent.com]
- 14. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic targeting of epidermal growth factor receptor in human cancer: successes and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent hydrolysis of Z-DL-Ala-osu during reaction
Welcome to the technical support center for Z-DL-Ala-osu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hydrolysis a concern?
This compound is an amine-reactive compound featuring an N-hydroxysuccinimide (NHS) ester. This NHS ester selectively reacts with primary amines (such as the N-terminus of a peptide or the side chain of a lysine residue) to form a stable amide bond.[1] Hydrolysis is a competing reaction where the NHS ester reacts with water, converting it into an unreactive carboxylic acid.[2] This process renders the this compound inactive for its intended conjugation, leading to reduced yield and inconsistent results.[3]
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
The rate of hydrolysis for NHS esters like this compound is primarily influenced by three factors:
-
pH: The rate of hydrolysis significantly increases as the pH rises.[2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]
-
Moisture: NHS esters are highly sensitive to moisture, and exposure to water, including atmospheric humidity, will lead to rapid degradation.[3]
Q3: What is the optimal pH for conducting a reaction with this compound to minimize hydrolysis?
The optimal pH for a reaction with this compound is a balance between maximizing the reactivity of the target primary amines and minimizing the rate of ester hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended.[4] A pH of 8.3 to 8.5 is often considered ideal as it provides a good compromise between these two competing factors.[5][6]
Q4: Can I use common laboratory buffers such as Tris or glycine?
No, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[7] These buffer components will compete with your target molecule for reaction with the this compound, significantly reducing the efficiency of your desired conjugation.[8] Recommended amine-free buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[4]
Q5: How should I store and handle this compound to ensure its stability?
Proper storage and handling are crucial to prevent premature hydrolysis. Solid this compound should be stored at -20°C in a desiccator to protect it from moisture.[4] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[7]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Hydrolysis of this compound | • Ensure the reagent is fresh and has been stored correctly. • Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7] • Operate within the optimal pH range of 7.2-8.5.[4] • Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow hydrolysis.[6] |
| Presence of Competing Amines | • Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer.[8] • Ensure the target molecule solution is free from amine-containing contaminants. | |
| Suboptimal pH | • Verify the pH of your reaction buffer with a calibrated pH meter. Adjust to the optimal range of 8.3-8.5 if necessary.[5] | |
| Inconsistent Results | Variable Reagent Activity | • Aliquot the solid this compound upon receipt to avoid repeated opening of the main vial. • Always allow the vial to equilibrate to room temperature before opening.[7] • Prepare fresh stock solutions for each experiment. |
| Fluctuations in Reaction Conditions | • Maintain consistent temperature and pH throughout the experiment. • Use a buffer with sufficient buffering capacity to prevent pH shifts during the reaction. | |
| Protein Precipitation | High Concentration of Organic Solvent | • If using an organic solvent like DMSO or DMF to dissolve this compound, ensure the final concentration in the reaction mixture is kept low (typically below 10%) to avoid denaturing proteins.[6] |
| Change in Protein Charge | • The reaction of this compound with primary amines neutralizes their positive charge, which can sometimes lead to aggregation. Try performing the reaction at a lower protein concentration.[] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS ester hydrolysis under various conditions.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[3][4] |
| 7.0 | Room Temperature | ~7 hours[1][6] |
| 8.0 | 4°C | ~1 hour[6] |
| 8.5 | Room Temperature | 125-180 minutes[1][6][10] |
| 8.6 | 4°C | 10 minutes[3][4] |
| 9.0 | Room Temperature | Minutes[6][10] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Primary Amine
This protocol provides a general guideline for the conjugation of this compound to a protein or other amine-containing molecule.
Materials:
-
This compound
-
Amine-containing target molecule
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M HEPES at pH 7.2-8.5. A pH of 8.3-8.5 is often optimal.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Target Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).
-
Prepare this compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the target molecule solution.[6] Ensure the final concentration of the organic solvent is below 10%.[6]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[6] The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis.[6]
Protocol 2: Qualitative Assessment of this compound Activity
This protocol allows for a quick check to see if your this compound has been significantly hydrolyzed. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[3][4]
Materials:
-
This compound
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of this compound in the Reaction Buffer.
-
Measure the initial absorbance of the solution at 260 nm.
-
Add a small volume of 0.5 N NaOH to the solution to rapidly hydrolyze any remaining active NHS ester.
-
After a few minutes, measure the absorbance at 260 nm again.
-
A significant increase in absorbance after the addition of NaOH indicates that the this compound was active. If there is little to no change, the reagent has likely already been hydrolyzed.
Visualizations
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.cn]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Troubleshooting low yield in Z-DL-Ala-osu peptide coupling
Technical Support Center: Z-DL-Ala-osu Peptide Coupling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low-yield issues encountered during peptide coupling reactions using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is an amino acid derivative used in peptide synthesis. Let's break down its name:
-
Z : Stands for Benzyloxycarbonyl (Cbz), a common protecting group for the N-terminus (the amino group) of the alanine. This group prevents unwanted side reactions during the coupling process.[1][2]
-
DL-Ala : Indicates that the alanine is a racemic mixture, containing both D and L stereoisomers.
-
osu : Refers to the N-hydroxysuccinimide (NHS) ester.[3][4] The carboxylic acid group of the alanine has been "activated" by converting it into an NHS ester. This makes it highly reactive toward nucleophilic attack by the primary amine of another amino acid, facilitating the formation of a stable amide (peptide) bond.[4][5]
Its primary use is as a building block in solution-phase peptide synthesis to efficiently add an alanine residue to a growing peptide chain.[2][4]
Q2: What are the most common causes of low yield in a this compound coupling reaction?
Low yield in peptide synthesis can stem from several factors throughout the experimental process.[2][6] The most common issues when using an OSu-activated amino acid include:
-
Poor Reagent Quality: The OSu ester is susceptible to hydrolysis. If the this compound reagent is old, has been improperly stored, or exposed to moisture, it may have partially or fully hydrolyzed back to the less reactive carboxylic acid.[5]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and pH can significantly impact coupling efficiency. The presence of water in the solvent is particularly detrimental.[5]
-
Competing Side Reactions: The primary side reaction is the hydrolysis of the OSu ester by water, which deactivates the reagent.[4][7] The rate of hydrolysis increases significantly at higher pH.[5][7]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the reactants may not be soluble in the chosen solvent.
-
Inefficient Work-up and Purification: The desired product may be lost during extraction or purification steps, especially if the peptide has poor solubility.[8]
Q3: How can I diagnose the cause of a low-yield reaction?
A systematic approach is crucial for identifying the root cause of low yield.[6] Start by assessing the simplest factors and progressively move to more complex variables. The workflow diagram below provides a logical path for troubleshooting. A key first step is to use an analytical technique like Thin-Layer Chromatography (TLC) to visualize the reaction components.[9] By spotting the starting amine, the this compound, and the reaction mixture on a TLC plate, you can determine if the starting materials have been consumed and if a new product has formed.
Q4: My starting materials seem fine, but the yield is still low. What reaction parameters should I optimize?
If you have confirmed the quality of your reagents, the next step is to optimize the reaction conditions. Key parameters to consider include:
-
Solvent: Use anhydrous (dry), polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF).[9][10][11] DMF is often a good choice due to its excellent solvating properties for peptides. Ensure the solvent is from a fresh, sealed bottle or has been properly dried.
-
Temperature: Running the reaction at 0°C (in an ice bath) initially can help minimize potential side reactions.[12][13] The reaction can then be allowed to warm to room temperature and stirred for several hours or overnight.
-
Base: While OSu-ester couplings do not strictly require a base if the amine starting material is a free base, the amine is often present as a salt (e.g., HCl or TFA salt) from a previous deprotection step. In such cases, a non-nucleophilic tertiary amine like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is needed to neutralize the salt and free the amine for reaction.[3][14] Use 1.1 to 1.2 equivalents of the base relative to the amine salt.
-
Stoichiometry: Ensure the molar ratio of reactants is appropriate. Typically, a slight excess (1.1 to 1.5 equivalents) of the this compound is used to drive the reaction to completion.[12][13]
-
Concentration: If reactants are too dilute, the reaction rate will be slow. Ensure adequate concentration, but be mindful of potential solubility issues.
Q5: What is the most significant side reaction with this compound and how can it be minimized?
The most critical side reaction is the hydrolysis of the N-hydroxysuccinimide ester .[5] The OSu ester is highly reactive not only with amines (the desired reaction) but also with water (an undesired reaction). When the ester reacts with water, it converts back to the unactivated carboxylic acid, Z-DL-Ala-OH, which will not participate in the coupling reaction, thereby reducing the yield.[4]
Minimization Strategies:
-
Use Anhydrous Conditions: This is the most important factor. Use high-purity, anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]
-
Control pH: The rate of hydrolysis increases dramatically at alkaline pH (above 8.5).[5][7][10] While the coupling reaction itself is more efficient at a slightly basic pH (around 8.3), a high concentration of hydroxide ions accelerates hydrolysis.[7] Avoid using strong bases or an excessive amount of tertiary amine.
-
Reagent Quality: Use a fresh bottle of this compound or one that has been stored properly in a desiccator.
Q6: How should I properly work up and purify the final peptide product?
After the reaction is complete (as determined by TLC or LC-MS), a standard aqueous work-up is typically performed to remove water-soluble byproducts like N-hydroxysuccinimide (HOSu) and any excess base or salts.[13]
A general procedure involves:
-
Diluting the reaction mixture with a solvent like Ethyl Acetate or DCM.
-
Washing the organic layer sequentially with a mild acid (e.g., dilute HCl or KHSO4 solution) to remove excess amine, followed by a mild base (e.g., dilute NaHCO3 solution) to remove unreacted Z-DL-Ala-OH and HOSu, and finally with brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtering, and evaporating the solvent under reduced pressure.[13]
The resulting crude product is often purified using flash column chromatography on silica gel.[15] The Z-protecting group is hydrophobic, which can aid in chromatographic separation.[8]
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Coupling
| Parameter | Starting Point Recommendation | Optimization Range & Considerations |
| Solvent | Anhydrous DMF or DCM[11] | THF, Acetonitrile. Ensure solvent is anhydrous to prevent hydrolysis of the OSu ester.[5] DMF is often best for peptide solubility. |
| Temperature | 0°C to Room Temperature[12] | -10°C to 25°C. Lower temperatures can reduce side reactions but may slow the coupling rate.[3][12] |
| Base (if needed) | 1.1 eq. DIPEA (relative to amine salt) | 1.1 - 2.0 eq. DIPEA or NMM. Use only if the amine is a salt. Excess base can increase hydrolysis of the OSu ester.[3] |
| Equivalents of this compound | 1.2 eq. (relative to amine)[12] | 1.1 - 1.5 eq. A slight excess drives the reaction forward, but a large excess can complicate purification. |
| Reaction Time | 4 - 12 hours | 2 - 24 hours. Monitor reaction progress by TLC or LC-MS to determine the optimal time.[8] |
Experimental Protocols
Protocol 1: General Peptide Coupling with this compound
This protocol describes a general procedure for coupling this compound to a peptide or amino acid ester with a free primary amine.
Materials:
-
Amine-containing peptide or amino acid ester (1.0 eq.)
-
This compound (1.2 eq.)
-
DIPEA (1.1 eq., only if the amine is a TFA or HCl salt)
-
Anhydrous DMF or DCM (to achieve a concentration of ~0.1 M)
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Dissolve the amine-containing starting material in anhydrous DMF or DCM in a clean, dry reaction vessel under an inert atmosphere.
-
If the amine is a salt, add DIPEA (1.1 eq.) and stir the mixture for 5-10 minutes at room temperature.
-
Cool the mixture to 0°C using an ice-water bath.
-
In a separate vial, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DMF or DCM.
-
Add the this compound solution to the cooled amine solution dropwise.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.
-
Monitor the reaction's progress using TLC (see Protocol 2).
-
Once the starting amine is consumed, proceed with the work-up and purification.[13]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with an appropriate mobile phase (e.g., 10% Methanol in DCM or 30% Ethyl Acetate in Hexane).
-
On a silica TLC plate, spot the following:
-
Lane 1: The starting amine material.
-
Lane 2: this compound.
-
Lane 3: A co-spot of both starting materials.
-
Lane 4: A sample from the reaction mixture.
-
-
Develop the plate in the TLC chamber.
-
Visualize the plate using a UV lamp (254 nm) and then stain with an appropriate reagent (e.g., ninhydrin to visualize the amine or permanganate to visualize the product).
-
A successful reaction will show the disappearance of the starting amine spot and the appearance of a new spot for the product.
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing low peptide coupling yield.
Caption: Chemical pathway for this compound peptide coupling reaction.
References
- 1. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. reddit.com [reddit.com]
- 12. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH for Z-DL-Ala-osu reactions with amines
Welcome to the technical support center for optimizing your reactions involving Z-DL-Ala-osu (N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester) and primary amines. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an amine?
The optimal pH for the reaction of an NHS ester like this compound with a primary amine is between 8.3 and 8.5.[1][2][3] This pH range represents a critical balance: it is high enough to ensure that a significant portion of the primary amines are deprotonated and thus nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester.[2][4]
Q2: Why is pH so critical for this reaction?
The pH of the reaction buffer is the most crucial parameter because it directly influences two competing reactions:
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂), which acts as a nucleophile. At a pH below the pKa of the amine (typically around 10.5 for the lysine side chain), the amine group is predominantly in its protonated, non-reactive form (-NH₃⁺), which significantly slows down the desired reaction.[4] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation.[4]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive for conjugation. The rate of this competing hydrolysis reaction increases significantly at higher pH.[2][4]
Therefore, the optimal pH maximizes the availability of the reactive amine while minimizing the premature degradation of the this compound.
Q3: What happens if my pH is too low or too high?
-
Too Low (pH < 7.0): Most primary amines will be protonated (-NH₃⁺) and non-nucleophilic, leading to a very slow or non-existent reaction rate.[2][5]
-
Too High (pH > 9.0): The this compound will hydrolyze rapidly, significantly reducing the amount of active ester available to react with your target amine and leading to low yields of the desired conjugate.[2]
Q4: Can this compound react with other amino acid residues?
Yes, under certain conditions, side reactions can occur with other nucleophilic amino acid side chains, though these are generally less efficient than the reaction with primary amines.[5][6]
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated, especially at lower pH values (around 6.0) where primary amines are less reactive.[5][6] However, the resulting O-acylations are less stable than the amide bonds formed with amines.[5]
-
Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can react to form a thioester linkage, though this is generally less favored than the reaction with primary amines.[5][6]
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Low or No Conjugation Efficiency | Incorrect Buffer pH: The pH is outside the optimal 7.2-8.5 range. | Verify the pH of your reaction buffer immediately before use with a calibrated pH meter. Use a freshly prepared buffer for each experiment. The optimal range is 8.3-8.5.[2] |
| Inappropriate Buffer Type: The buffer contains primary amines (e.g., Tris, Glycine). | Use a non-amine-containing buffer such as phosphate, carbonate-bicarbonate, HEPES, or borate.[5] | |
| Hydrolysis of this compound: The NHS ester was exposed to aqueous conditions for too long before the reaction. | Prepare the this compound solution immediately before use. If dissolving in an organic solvent first, add it to the aqueous amine solution promptly. | |
| Degraded this compound: The reagent has degraded due to improper storage. | Store this compound under dry conditions at the recommended temperature (-20°C).[7] Avoid repeated freeze-thaw cycles. | |
| Dilute Reactant Concentrations: Low concentrations slow the desired reaction, allowing hydrolysis to dominate. | Work with higher reactant concentrations (e.g., 1-10 mg/mL for proteins) whenever possible.[2] For dilute solutions, consider increasing the molar excess of this compound. | |
| Loss of Protein's Biological Activity | Modification of Critical Amines: A primary amine essential for the protein's function has been modified. | Reduce the molar excess of this compound to decrease the overall degree of labeling.[5] Consider alternative, site-specific conjugation methods if the issue persists. |
| Protein Denaturation: Vigorous mixing or high concentrations of organic solvents can denature the protein. | Use gentle mixing or rocking instead of vigorous vortexing.[5] Minimize the final concentration of the organic solvent (e.g., DMSO, DMF) to 0.5-10%.[5] | |
| Unexpected Modification of Other Residues | Side Reactions with Hydroxyl Groups: Reaction with Tyrosine, Serine, or Threonine. | These side reactions are more prevalent at lower pH. Increasing the pH towards the optimal range of 8.3-8.5 will favor the reaction with primary amines.[5] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The half-life, which is the time it takes for half of the reagent to be consumed by hydrolysis, decreases dramatically as the pH increases.
| pH | Temperature | NHS-Ester Half-life of Hydrolysis |
| 7.0 | 0°C | 4 to 5 hours[8] |
| 8.6 | 4°C | 10 minutes[8] |
This data highlights the critical importance of performing the reaction promptly after adding the this compound to the buffer, especially at a pH above 8.0.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Protein
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or 0.1 M phosphate buffer and adjust the pH to 8.3-8.5.[1][3] Ensure the buffer does not contain any primary amines.
-
Protein Solution Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous, amine-free organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][3] Note: A fishy odor in DMF indicates degradation to dimethylamine, which will compete in the reaction.[1]
-
Reaction: Add the this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester.[5]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][9] Gentle mixing during incubation is recommended.
-
Purification: Remove excess, unreacted this compound and byproducts using an appropriate method such as gel filtration (desalting column) or dialysis.[1][9]
Protocol 2: Monitoring Reaction pH
For large-scale reactions, the hydrolysis of this compound can lead to a decrease in the pH of the reaction mixture.[3]
-
Initial pH Check: Before adding the this compound, ensure the buffer pH is at the desired setpoint (e.g., 8.3).
-
Periodic Monitoring: During the incubation period, periodically (e.g., every 30 minutes) take a small aliquot of the reaction mixture and measure the pH.
-
pH Adjustment: If the pH has dropped, add small increments of a suitable base (e.g., 0.5 M NaOH) to bring it back to the optimal range.
-
Consider a More Concentrated Buffer: If significant pH drops are observed, using a more concentrated buffer in subsequent experiments can help maintain a stable pH.[3]
Visualizations
Caption: Experimental workflow for this compound and amine coupling.
Caption: Logical relationship between pH and reaction outcomes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Z-Ala-OSu ≥98.0% (calc. based on dry substance, C/N) | Sigma-Aldrich [sigmaaldrich.cn]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
Common side products in Z-DL-Ala-osu reactions and how to avoid them
Welcome to the technical support center for Z-DL-Ala-OSu reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or N-(Benzyloxycarbonyl)-DL-alanine N-hydroxysuccinimide ester, is a widely used reagent in peptide synthesis and bioconjugation.[1] The Z (benzyloxycarbonyl) group serves as a protecting group for the amine of alanine, while the OSu (N-hydroxysuccinimide) ester is a reactive group that facilitates the formation of a stable amide bond with a primary amine. Its applications include peptide synthesis, drug development, and bioconjugation, where it is used to link molecules together.[1]
Q2: What are the most common side products in this compound reactions?
The most common side products in this compound reactions stem from three main sources:
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide ester is susceptible to hydrolysis, which converts the reactive ester back into an unreactive carboxylic acid (Z-DL-Ala-OH) and releases N-hydroxysuccinimide (NHS). This is a major competing reaction that reduces the yield of the desired product.
-
Epimerization: Since the starting material is a racemic mixture of D- and L-alanine, the stereochemical integrity at the alpha-carbon can be further compromised during the activation and coupling steps. This can lead to the formation of diastereomeric peptide products, which can be difficult to separate.
-
Side reactions with amino acid side chains: If the amine-containing molecule also has other nucleophilic side chains (e.g., hydroxyl, thiol, or other amine groups), the NHS ester can react with these groups, leading to undesired byproducts.
Q3: How does pH affect the outcome of the reaction?
The pH of the reaction is a critical parameter. While a higher pH increases the rate of the desired reaction with the amine (aminolysis), it also significantly accelerates the rate of NHS ester hydrolysis. The optimal pH is a compromise, typically in the range of 7.2 to 8.5, to maximize the aminolysis rate while minimizing hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | - Control pH: Maintain the reaction pH between 7.2 and 8.5. Use a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. - Use Anhydrous Solvents: If the reaction is performed in an organic solvent, ensure it is anhydrous to minimize water content. Solvents like DMF or DMSO should be of high purity and stored over molecular sieves. - Fresh Reagent: Use freshly prepared or properly stored this compound. The solid reagent should be stored in a desiccator at low temperature. - Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis. |
| Incomplete Reaction | - Increase Reactant Concentration: Higher concentrations of the amine and this compound can favor the desired bimolecular reaction over hydrolysis. - Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. - Check Reagent Quality: Ensure the purity of both the amine-containing substrate and the this compound. |
| Inefficient Coupling | - Use a Coupling Additive: Additives like 1-Hydroxybenzotriazole (HOBt) can improve coupling efficiency and suppress some side reactions. |
Issue 2: Presence of Multiple Products (Potential Diastereomers)
| Possible Cause | Troubleshooting Step |
| Epimerization | - Use Epimerization Suppressing Additives: The addition of certain metal salts, such as copper(II) chloride (CuCl2), in combination with HOBt has been shown to significantly reduce epimerization.[2][3] - Optimize Base: If a base is used, consider a weaker, non-nucleophilic base to minimize proton abstraction from the alpha-carbon. - Low Temperature: Perform the coupling reaction at a lower temperature to reduce the rate of epimerization. |
Issue 3: Formation of Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction with Nucleophilic Side Chains | - Protect Side Chains: If the amine-containing molecule has other reactive functional groups, consider protecting them before the coupling reaction. - Optimize pH: Carefully controlling the pH can sometimes provide selectivity for the desired primary amine over other nucleophiles. |
| Side Reactions of the Z-group | - The benzyloxycarbonyl (Z) group is generally stable under standard coupling conditions. However, avoid strongly acidic or basic conditions and catalytic hydrogenation during the coupling step, as these can lead to premature deprotection. |
Data Presentation
Table 1: Stability of NHS Esters as a Function of pH and Temperature
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
This data is for general NHS esters and provides a guideline for the stability of this compound.
Table 2: General Protocol for Coupling this compound with a Primary Amine
| Step | Procedure | Notes |
| 1. Reactant Preparation | Dissolve the amine-containing substrate in a suitable buffer (pH 7.2-8.5) or anhydrous organic solvent (e.g., DMF, DMSO). | Avoid buffers containing primary amines (e.g., Tris). |
| 2. Reagent Preparation | Immediately before use, dissolve this compound in an anhydrous organic solvent (e.g., DMF, DMSO). | Prepare this solution fresh to minimize hydrolysis. |
| 3. Reaction | Add the this compound solution to the amine solution with stirring. | The molar ratio of this compound to the amine may need to be optimized (typically a slight excess of the NHS ester). |
| 4. Incubation | Incubate the reaction mixture at the desired temperature (e.g., 4°C to room temperature). | Monitor the reaction progress by HPLC or TLC. |
| 5. Quenching | Once the reaction is complete, quench any unreacted this compound by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine). | This prevents further reaction during workup and purification. |
| 6. Purification | Purify the product using an appropriate chromatographic technique (e.g., HPLC, column chromatography). |
Experimental Protocols & Visualizations
Protocol: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel TLC plate.
-
Spot Samples: Spot the starting materials (amine and this compound) and the reaction mixture at different time points.
-
Develop Plate: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize: Visualize the spots under UV light or by staining (e.g., with ninhydrin for primary amines). The disappearance of the starting materials and the appearance of a new spot will indicate the progress of the reaction.
Caption: A typical experimental workflow for a this compound coupling reaction.
Signaling Pathways: Competing Reactions
Caption: Competing aminolysis and hydrolysis pathways in this compound reactions.
Logical Relationships: Troubleshooting Low Yield
Caption: A troubleshooting guide for addressing low product yield in this compound reactions.
References
Technical Support Center: Optimizing Z-DL-Ala-osu Conjugation
Welcome to the technical support center for Z-DL-Ala-osu conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of this compound (N-Benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester) in bioconjugation and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound conjugation?
A1: this compound is an N-hydroxysuccinimide (NHS) ester. The conjugation reaction is a nucleophilic acyl substitution where the primary amine (-NH₂) of a target molecule (e.g., the N-terminus of a peptide or the side chain of a lysine residue) attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1]
Q2: What is the optimal pH for this compound conjugation, and why is it so critical?
A2: The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5.[2] The reactivity of the primary amine is highly pH-dependent; at acidic pH, the amine is protonated (-NH₃⁺) and non-nucleophilic. As the pH increases, the amine becomes deprotonated and more reactive. However, at a pH above 8.5, the competing reaction of NHS ester hydrolysis significantly accelerates, which can reduce the conjugation yield. Therefore, maintaining the recommended pH range is a critical balancing act between maximizing amine reactivity and minimizing hydrolysis of the this compound.[3][4]
Q3: How do reaction time and temperature affect the conjugation efficiency?
A3: Reaction time and temperature are interdependent. Generally, reactions are faster at room temperature (20-25°C), often proceeding to completion within 30 minutes to 4 hours.[5] For molecules that may be sensitive to degradation at room temperature, the reaction can be performed at 4°C, typically overnight (12-18 hours), to slow down both the conjugation and hydrolysis reactions.[6] It is highly recommended to perform a time-course experiment to determine the optimal reaction time for your specific system.[6]
Q4: What solvent should I use to dissolve this compound?
A4: this compound, like many NHS esters, is sensitive to moisture and should be dissolved in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[7][8] This stock solution is then added to your amine-containing molecule in an appropriate aqueous buffer. It is important to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to avoid denaturation of proteins or peptides.[2]
Q5: Can I use buffers containing Tris or glycine for my conjugation reaction?
A5: No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules will compete with your target molecule for reaction with the this compound, leading to significantly lower conjugation yields.[6][8] Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and sodium borate.[4][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The reagent was exposed to moisture or the reaction pH is too high. | Ensure this compound is stored in a desiccator and warmed to room temperature before opening. Use anhydrous DMSO or DMF for the stock solution. Lower the reaction pH to within the 7.2-8.5 range.[3] |
| Presence of Competing Amines: The reaction buffer contains Tris, glycine, or other primary amines. | Perform a buffer exchange of your target molecule into an amine-free buffer like PBS, sodium bicarbonate, or borate buffer.[6][8] | |
| Suboptimal Molar Ratio: The concentration of this compound is too low. | Increase the molar excess of this compound to your target molecule. A starting point of 5-20 fold molar excess is recommended.[5] | |
| Insufficient Reaction Time: The incubation period is too short for the reaction to go to completion, especially at lower temperatures. | Increase the reaction time. Consider running a time-course experiment to determine the optimal duration.[6] | |
| Precipitation of Reactants | Poor Solubility of this compound: The concentration of this compound is too high in the aqueous reaction mixture. | Ensure the volume of organic solvent used to dissolve this compound is minimal (ideally <10% of the total reaction volume). Add the this compound stock solution slowly to the aqueous solution while vortexing. |
| Protein/Peptide Aggregation: High degree of labeling or the presence of organic solvent is causing the biomolecule to aggregate. | Reduce the molar excess of this compound. Minimize the amount of organic co-solvent and add it dropwise.[10] | |
| Multiple or Unwanted Products | Reaction with Multiple Amines: The target molecule has multiple primary amines (e.g., lysine residues) that are reacting. | If site-specific conjugation is desired, consider protein engineering to remove accessible lysine residues or use a different conjugation chemistry. If a controlled degree of labeling is the goal, carefully titrate the molar ratio of this compound.[10] |
| Side Reactions: At very high pH, other nucleophiles like tyrosines can potentially react, although this is less common. | Ensure the reaction pH does not exceed 8.5.[11] |
Data Presentation
Table 1: Effect of pH and Temperature on the Stability of NHS Esters
This table illustrates the hydrolytic stability of the NHS ester functional group, which is the primary competing reaction in the conjugation process. As pH and temperature increase, the half-life of the NHS ester decreases significantly.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2][10] |
| 8.0 | 4 | ~1 hour[10] |
| 8.5 | Room Temperature | ~125-180 minutes[10] |
| 8.6 | 4 | 10 minutes[2][10] |
| 9.0 | Room Temperature | Minutes[12] |
Table 2: Recommended Starting Conditions for this compound Conjugation
These are general starting points. Optimal conditions should be determined empirically for each specific application.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5.[3][4] Avoid buffers containing primary amines. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight for sensitive molecules.[5] |
| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C | Progress should be monitored to determine the optimal time.[5] |
| Molar Excess of this compound | 5 to 20-fold over the amine-containing molecule | The optimal ratio should be determined empirically.[5] |
| Solvent for this compound | Anhydrous DMSO or DMF | Prepare the stock solution immediately before use.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Peptide in Solution
This protocol describes a general method for conjugating this compound to a peptide with a free primary amine.
Materials:
-
Peptide with a primary amine
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold).
-
Slowly add the this compound stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.
-
Purification: Purify the peptide conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted peptide, excess this compound, and reaction byproducts.
-
Analysis: Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation.
Visualizations
Reaction Mechanism
Caption: Mechanism of this compound conjugation with a primary amine.
Experimental Workflow
Caption: General experimental workflow for this compound conjugation.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. covachem.com [covachem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Progress of Z-DL-Ala-osu Reactions
Welcome to the technical support center for monitoring Z-DL-Ala-osu reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on tracking reaction progress, troubleshooting common issues, and ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction?
A this compound reaction is a type of amide bond formation, commonly used in peptide synthesis and bioconjugation. In this reaction, the N-hydroxysuccinimide (NHS) ester of Z-DL-alanine (this compound) acts as an activated carboxylic acid that readily reacts with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The "Z" group (benzyloxycarbonyl) is a common protecting group for the amine functionality of alanine.
Q2: Why is it important to monitor the progress of this reaction?
Monitoring the reaction is crucial for several reasons:
-
Determine Reaction Completion: To ensure that all the limiting reactant has been consumed, maximizing the yield of the desired product.
-
Optimize Reaction Conditions: By tracking the reaction rate, you can optimize parameters such as temperature, concentration, and reaction time.
-
Detect Side Reactions: Early detection of side reactions, such as the hydrolysis of the NHS ester, allows for timely intervention to minimize impurity formation.
-
Troubleshoot Failed Reactions: If a reaction is not proceeding as expected, monitoring can help identify the stage at which the problem is occurring.
Q3: What are the common challenges and side reactions in a this compound reaction?
The most common challenges include:
-
Hydrolysis of the NHS Ester: this compound is sensitive to moisture and can hydrolyze back to Z-DL-Ala-OH, rendering it inactive for the coupling reaction. This is a significant competing reaction in aqueous or protic solvents.[1]
-
Incomplete Reaction: The reaction may not go to completion due to steric hindrance, low reactivity of the amine, or suboptimal reaction conditions.
-
Racemization: Although the use of an NHS ester generally minimizes racemization, it can still occur under certain conditions, particularly with prolonged reaction times or in the presence of a strong base.
-
Guanidinylation: When using uronium/aminium-based coupling reagents in situ (which is not the case when using pre-activated this compound), a side reaction can occur where the N-terminal amine is guanidinylated, leading to a capped chain.
Reaction Monitoring Techniques
Several analytical techniques can be employed to monitor the progress of a this compound reaction. The choice of method will depend on the available equipment, the scale of the reaction, and the desired level of detail.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique for qualitative reaction monitoring.[2] It allows for the visualization of the consumption of starting materials and the formation of the product.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material - Amine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your amine starting material.
-
In the "Rxn" lane, spot a small aliquot of your reaction mixture.
-
In the "Co" lane, first spot the amine starting material, and then spot the reaction mixture directly on top of it.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (if the compounds are UV-active) and/or by staining with a suitable reagent (e.g., ninhydrin for primary amines, or potassium permanganate).
-
Interpretation:
-
The this compound and the resulting amide product are typically more nonpolar than the amine starting material and will have higher Retention Factor (Rf) values.
-
As the reaction progresses, the spot corresponding to the amine starting material in the "Rxn" lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.
-
Troubleshooting Guide for TLC Analysis
| Observation | Possible Cause | Suggested Solution |
| Starting material spot (amine) is still intense after the expected reaction time. | Incomplete reaction. | - Extend the reaction time. - Increase the temperature if appropriate for your reactants. - Check the quality and stoichiometry of your reagents. |
| Multiple new spots appear in the reaction lane. | Side reactions or impurities. | - One of the new spots could be the hydrolyzed Z-DL-Ala-OH. - Analyze the reaction mixture by a more definitive technique like LC-MS to identify the byproducts. |
| Spots are streaking. | Sample is too concentrated, or the mobile phase is not optimal. | - Dilute the sample before spotting. - Adjust the polarity of the mobile phase. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes improve peak shape for acidic or basic compounds, respectively.[3] |
| Rf values are too high or too low. | The polarity of the mobile phase is not suitable. | - If Rf is too high (spots run near the solvent front), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). - If Rf is too low (spots remain near the baseline), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[3] |
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative and sensitive method for monitoring reaction progress. It allows for the separation and quantification of starting materials, products, and any byproducts.
Experimental Protocol: HPLC Monitoring
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of a scavenger amine or by acidification) and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase system is a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient Elution: A typical gradient might be:
-
5-95% Solvent B over 20-30 minutes. The exact gradient will need to be optimized based on the polarity of your specific reactants and product.
-
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide bond) and 254 nm (for the Z-group).
-
Interpretation:
-
Identify the peaks corresponding to your amine starting material, this compound, and the amide product by injecting standards of each if available.
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. The reaction is complete when the peak for the limiting reactant is gone.
-
Troubleshooting Guide for HPLC Analysis
| Observation | Possible Cause | Suggested Solution |
| Broad or tailing peaks. | - Column degradation. - Inappropriate mobile phase pH. - Sample overload. | - Use a guard column and ensure proper sample filtration. - Adjust the pH of the mobile phase. - Inject a smaller volume or a more dilute sample. |
| Appearance of unexpected peaks. | - Hydrolysis of this compound to Z-DL-Ala-OH. - Other side reactions. - Impurities in starting materials. | - Analyze the unexpected peaks by mass spectrometry (LC-MS) to identify them. - Run a blank reaction without the amine to see if the this compound degrades on its own under the reaction conditions. |
| Drifting retention times. | - Incomplete column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure the column is fully equilibrated before each injection. - Prepare fresh mobile phase and use a degasser. - Use a column oven to maintain a constant temperature.[4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in real-time directly in the NMR tube. It is a powerful tool for mechanistic studies and for identifying unknown byproducts.
Experimental Protocol: NMR Monitoring
-
Sample Preparation: Prepare the reaction mixture in a deuterated solvent in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction. After adding all components, acquire spectra at regular time intervals.
-
Key Signals to Monitor:
-
Disappearance of this compound signals: Monitor the disappearance of the characteristic protons of the succinimide ring, which typically appear as a singlet around 2.8 ppm.
-
Appearance of Product Signals: Monitor the appearance of new signals corresponding to the newly formed amide product. The chemical shifts of the protons adjacent to the newly formed amide bond will be different from those in the starting materials. For example, the alpha-proton of the alanine residue in the product will have a different chemical shift compared to the starting this compound.
-
Appearance of N-hydroxysuccinimide (NHS) byproduct: The released NHS will show a singlet in the ¹H NMR spectrum around 2.7 ppm in many deuterated solvents.
-
-
Quantification: The progress of the reaction can be quantified by integrating the signals of the starting material and the product. The ratio of the integrals will give the relative concentrations of the species in the mixture.
Troubleshooting Guide for NMR Analysis
| Observation | Possible Cause | Suggested Solution |
| Overlapping peaks. | Poor resolution. | - Use a higher field NMR spectrometer if available. - Adjust the solvent system to try and resolve the peaks. |
| Broad signals. | - Presence of paramagnetic impurities. - Aggregation of reactants or products. | - Purify the starting materials. - Try a different solvent or adjust the concentration. |
| Complex spectrum with many unexpected signals. | Multiple side reactions occurring. | - Simplify the reaction conditions if possible (e.g., lower temperature). - Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structures of the byproducts. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for monitoring the disappearance of the NHS ester and the appearance of the amide bond. Attenuated Total Reflectance (ATR)-FTIR is particularly convenient as it requires minimal sample preparation.
Experimental Protocol: FTIR Monitoring
-
Sample Preparation: At different time points, take a small aliquot of the reaction mixture and spot it directly onto the ATR crystal. Alternatively, a thin film can be cast by evaporating the solvent.
-
Acquisition: Record the IR spectrum.
-
Key Vibrational Bands to Monitor:
-
Disappearance of NHS Ester Carbonyls: this compound will show characteristic carbonyl stretching bands for the NHS ester, typically around 1780 cm⁻¹ and 1740 cm⁻¹. The intensity of these peaks will decrease as the reaction proceeds.[6]
-
Appearance of Amide Carbonyl (Amide I band): The newly formed amide bond will give rise to a strong absorption band (Amide I) in the region of 1680-1630 cm⁻¹.[7]
-
Appearance of Amide N-H Bending (Amide II band): A band corresponding to the N-H bending of the amide (Amide II) will appear around 1550-1510 cm⁻¹.
-
-
Interpretation: The progress of the reaction is monitored by observing the decrease in the intensity of the NHS ester carbonyl peaks and the corresponding increase in the intensity of the Amide I and Amide II bands.
Troubleshooting Guide for FTIR Analysis
| Observation | Possible Cause | Suggested Solution |
| NHS ester peaks are still present after a long reaction time. | Incomplete reaction. | - Refer to the troubleshooting suggestions for incomplete reactions under the TLC and HPLC sections. |
| Broad water peak obscuring the amide region. | Presence of water in the sample. | - Ensure the sample is dry before analysis. This is a limitation for monitoring reactions in aqueous solutions directly. |
| Weak signals. | Low concentration of the analyte. | - Concentrate the sample if possible. |
Quantitative Data Summary
The following table summarizes the key analytical parameters for monitoring a this compound reaction. Please note that the exact values can vary depending on the specific amine reactant, solvent, and analytical conditions.
| Analytical Technique | Parameter | This compound | Amine Reactant | Amide Product | N-hydroxysuccinimide (NHS) | Z-DL-Ala-OH (Hydrolysis Product) |
| TLC (Silica Gel) | Typical Rf Value | High | Low to Medium | Medium to High | Low | Low to Medium |
| HPLC (Reverse Phase) | Typical Retention Time | Late Eluting | Early to Medium Eluting | Medium to Late Eluting | Early Eluting | Early to Medium Eluting |
| ¹H NMR | Key Chemical Shifts (ppm) | ~2.8 (s, 4H, succinimide) | Varies | Varies (new amide NH) | ~2.7 (s, 4H) | Varies (COOH proton) |
| FTIR | Key Bands (cm⁻¹) | ~1780, ~1740 (C=O ester) | ~3400-3300 (N-H stretch) | ~1650 (Amide I, C=O), ~1540 (Amide II, N-H bend) | - | ~1710 (C=O acid) |
Visualizations
Experimental Workflow for Reaction Monitoring
Caption: A general workflow for monitoring the progress of a this compound reaction.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. silicycle.com [silicycle.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Z-Ala-OSu | C15H16N2O6 | CID 837751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
- 7. researchgate.net [researchgate.net]
Addressing incomplete reactions with Z-DL-Ala-osu
Welcome to the Technical Support Center for Z-DL-Ala-osu. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for addressing challenges during bioconjugation and peptide synthesis experiments, with a particular focus on incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or Z-DL-alanine N-hydroxysuccinimide ester, is a versatile chemical reagent. It serves as an effective coupling agent to facilitate the formation of stable amide bonds. Its primary applications are in peptide synthesis and bioconjugation, where it is used to link molecules to primary amines on proteins, peptides, or other targets.[1] It is also utilized in the development of drug delivery systems and biomaterials.[1]
Q2: What are the most common causes of incomplete reactions with this compound?
Incomplete reactions with this compound, an N-hydroxysuccinimide (NHS) ester, are often due to several factors:
-
Hydrolysis of the NHS ester: this compound can react with water, which inactivates the ester and prevents it from reacting with the target amine. The rate of this hydrolysis is highly dependent on pH.[2][3]
-
Suboptimal pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[3] Below this range, the target primary amines are protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly.[2][3]
-
Steric Hindrance: The benzyloxycarbonyl (Z) protecting group on the alanine can create steric hindrance, physically obstructing the reaction with the target amine, especially if the amine is in a sterically crowded environment.[4]
-
Peptide Aggregation: In solid-phase peptide synthesis, the growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin support, blocking access of this compound to the N-terminal amine.[4]
-
Poor Solubility: The solubility of this compound or the target molecule in the reaction buffer can be a limiting factor. While soluble in organic solvents like DMSO and DMF, its aqueous solubility is limited.[5]
-
Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris, can compete with the target molecule for reaction with this compound.[2]
Q3: Can this compound react with other amino acid residues besides primary amines?
Yes, while this compound is highly reactive towards primary amines (like the side chain of lysine and the N-terminus), it can undergo side reactions with other nucleophilic amino acid residues, although generally less efficiently.[2][6] These include:
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated, especially at a lower pH (around 6.0) where primary amines are less reactive.[2][3] The resulting ester bonds are less stable than the amide bonds formed with primary amines.[2]
-
Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can react to form a thioester, though this is less favored than reaction with primary amines.[2][3]
-
Histidine and Arginine: Reactions with the imidazole group of histidine and the guanidinium group of arginine have been reported but are generally considered minor side reactions.[6]
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to diagnosing and resolving incomplete coupling reactions with this compound.
| Issue ID | Symptom | Potential Cause(s) | Recommended Solution(s) |
| IR-001 | Low or no product formation confirmed by analytical methods (e.g., HPLC, MS). | Hydrolysis of this compound: Reagent exposed to moisture or reaction pH is too high. | - Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. - Ensure the reaction pH is maintained between 7.2 and 8.5.[3] - Perform the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[2] |
| Suboptimal pH: Reaction buffer is outside the optimal pH range of 7.2-8.5. | - Carefully prepare and verify the pH of the reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[7] | ||
| Insufficient Reagent: Molar excess of this compound is too low. | - Increase the molar excess of this compound (a 5- to 20-fold molar excess is a common starting point for labeling reactions).[6] | ||
| IR-002 | Incomplete coupling in Solid-Phase Peptide Synthesis (SPPS) (Positive Kaiser Test). | Steric Hindrance: The Z-group of this compound or bulky residues near the N-terminus of the peptide hinder the reaction.[4] | - Extend the reaction time (e.g., 2-4 hours or overnight).[1] - Perform a "double coupling" by repeating the coupling step with fresh reagents.[1] - Switch to a more powerful coupling reagent system if synthesizing the peptide and not using the pre-activated this compound (e.g., HATU, HBTU, or COMU).[8] |
| Peptide Aggregation: The peptide chain is aggregating on the solid support, preventing access to the N-terminus. | - Change the solvent to a more disruptive one, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM.[9] - Perform the coupling at an elevated temperature to disrupt secondary structures. | ||
| IR-003 | Multiple products or unexpected side products observed. | Reaction with other nucleophilic residues: Side reactions with tyrosine, serine, threonine, or cysteine.[2][3] | - Optimize the pH to favor reaction with the primary amine (pH 7.2-8.5).[3] - Consider protecting susceptible side chains if possible. |
| Use of amine-containing buffers: Buffers like Tris are competing for the reagent. | - Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.[7] |
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Z-DL-alanine-N-hydroxysuccinimide ester | [1] |
| CAS Number | 73488-77-4 | [10] |
| Molecular Formula | C₁₅H₁₆N₂O₆ | [10] |
| Molecular Weight | 320.3 g/mol | [10] |
| Appearance | White to beige powder | [1] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Table 2: Recommended Reaction Parameters for NHS Ester Coupling Reactions
| Parameter | Recommended Range/Value | Rationale and Considerations | Reference(s) |
| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated state) and NHS ester stability (minimizing hydrolysis). | [2][3] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of hydrolysis of the NHS ester, which can be beneficial for labile reagents or long reaction times. | [2] |
| Solvent | Aqueous buffer (e.g., PBS, Borate, Bicarbonate) with a co-solvent (e.g., DMF, DMSO) | The co-solvent is often necessary to dissolve the NHS ester. The final concentration of the organic solvent should typically be kept low (e.g., <10%) to avoid denaturation of proteins. | [7] |
| Molar Excess of this compound | 5- to 20-fold | A molar excess is generally used to drive the reaction to completion, especially when labeling proteins. The optimal ratio should be determined empirically. | [6] |
| Reaction Time | 30 minutes to overnight | Reaction time depends on the reactivity of the target amine, temperature, and reagent concentrations. Progress can be monitored analytically. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Peptide or Protein
This protocol provides a general guideline for the conjugation of this compound to a biomolecule containing a primary amine.
Materials:
-
Peptide or protein with at least one primary amine.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3.
-
Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography column).
Procedure:
-
Preparation of the Biomolecule:
-
Dissolve the peptide or protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[7]
-
Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).[7]
-
-
Conjugation Reaction:
-
Slowly add the calculated amount of the this compound solution to the biomolecule solution while gently stirring. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[7] The optimal time should be determined experimentally.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 50-100 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Characterize the final conjugate using appropriate analytical techniques, such as HPLC, mass spectrometry, or spectrophotometry, to confirm successful conjugation and determine the degree of labeling.
-
Protocol 2: Kaiser Test for Monitoring Coupling in Solid-Phase Peptide Synthesis (SPPS)
The Kaiser test is a sensitive colorimetric assay to detect free primary amines on the resin, indicating an incomplete coupling reaction.[11]
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[11]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[11]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[11]
Procedure:
-
Sample Collection: Take a small sample of resin beads (10-15 beads) from the reaction vessel.[11]
-
Washing: Place the beads in a small test tube and wash thoroughly with DMF to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each Reagent A, B, and C to the test tube.[11]
-
Heating: Heat the test tube at 110°C for 5 minutes.[11]
-
Observation and Interpretation:
-
Intense Blue Solution and Beads: Incomplete coupling. Recouple the amino acid.[11]
-
Colorless or Faint Blue Solution and Beads: Complete coupling. Proceed to the next step in the synthesis.[11]
-
Dark Blue Solution but Colorless Beads: Nearly complete coupling. Consider extending the coupling time or capping unreacted amines.[11]
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for incomplete reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. interchim.fr [interchim.fr]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. scbt.com [scbt.com]
- 11. peptide.com [peptide.com]
Improving the efficiency of Z-DL-Ala-osu labeling of antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Z-DL-Ala-osu labeling of antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for antibody labeling?
This compound (Z-DL-alanine-N-hydroxysuccinimide ester) is a chemical reagent used for bioconjugation.[1] It contains an N-hydroxysuccinimide (NHS) ester functional group that reacts with primary amines (such as the side chain of lysine residues and the N-terminus) on antibodies to form stable amide bonds.[2] This process, known as antibody labeling, allows for the attachment of various molecules, such as fluorescent dyes or drugs, to the antibody for use in a wide range of research and therapeutic applications.[1][3]
Q2: What does the "DL" in this compound signify, and does it impact the labeling reaction?
The "DL" indicates that the reagent is a racemic mixture, containing both the D- and L-isomers of the alanine component. For the purpose of amine coupling, this typically does not significantly impact the labeling efficiency, as the reaction occurs at the NHS ester, which is distant from the chiral center of the alanine. Both isomers are expected to react similarly with the primary amines on the antibody.
Q3: Why is my labeling efficiency low?
Low labeling efficiency can be attributed to several factors:
-
Incorrect pH: The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[2] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the NHS ester is prone to rapid hydrolysis.[2]
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the this compound, thereby reducing labeling efficiency.
-
Hydrolyzed this compound: this compound is sensitive to moisture and can hydrolyze. It is crucial to use a fresh solution of the reagent dissolved in an anhydrous solvent like DMSO or DMF.
-
Low antibody concentration: A higher antibody concentration generally leads to better labeling efficiency.
-
Insufficient molar excess of this compound: The ratio of the labeling reagent to the antibody may need to be optimized.
Q4: My antibody is precipitating after labeling. What could be the cause?
Antibody precipitation post-labeling is often a sign of over-labeling. Attaching too many hydrophobic this compound molecules can alter the overall solubility of the antibody, leading to aggregation and precipitation. To address this, consider reducing the molar excess of this compound in the reaction.
Q5: How can I remove unreacted this compound after the labeling reaction?
Unreacted this compound and its hydrolysis byproducts can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis. These methods separate the larger labeled antibody from the smaller, unreacted labeling reagent.
Q6: Can I store the this compound solution for later use?
It is highly recommended to prepare the this compound solution fresh immediately before each use. NHS esters are moisture-sensitive and will hydrolyze over time, even when stored at low temperatures, leading to a loss of reactivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the reaction buffer is at a pH of 8.3-8.5. |
| Presence of primary amines (e.g., Tris, glycine) in the antibody buffer. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate buffer) prior to labeling. | |
| Hydrolyzed this compound reagent. | Prepare a fresh solution of this compound in anhydrous DMSO or DMF immediately before use. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the antibody. Titrate to find the optimal ratio. | |
| Low antibody concentration. | Concentrate the antibody solution before labeling. | |
| Antibody Precipitation | Over-labeling of the antibody. | Reduce the molar excess of this compound in the reaction. |
| Inappropriate solvent for this compound. | Ensure the labeling reagent is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding to the aqueous antibody solution. | |
| Reduced Antibody Activity | Labeling of critical residues in the antigen-binding site. | Reduce the degree of labeling by lowering the molar ratio of this compound to the antibody. Consider site-specific labeling techniques if the issue persists. |
| Denaturation of the antibody during the reaction. | Avoid vigorous vortexing or stirring. Perform the reaction at room temperature or 4°C and for the recommended time. |
Experimental Protocols
General Protocol for this compound Labeling of Antibodies
This protocol provides a general guideline. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Prepare the Antibody:
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into the reaction buffer.
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point is often a 10- to 20-fold molar excess of the labeling reagent to the antibody.
-
While gently stirring, slowly add the calculated volume of the this compound stock solution to the antibody solution.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, dialyze the labeled antibody against the storage buffer.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and the absorbance maximum of the label (if applicable).
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: Z-DL-Ala-osu vs. Boc-DL-Ala-osu in Peptide Synthesis
In the realm of peptide synthesis, the strategic selection of protecting groups and activated amino acid derivatives is paramount to achieving high yields, purity, and overall success of the synthetic strategy. Among the vast array of available reagents, Z-DL-Ala-osu and Boc-DL-Ala-osu represent two common choices for the introduction of a DL-alanine residue. This guide provides a comprehensive and objective comparison of these two reagents, supported by established principles of peptide chemistry and generalized experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The core difference between this compound and Boc-DL-Ala-osu lies in the nature of the N-terminal protecting group: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group, respectively. This fundamental distinction dictates the deprotection strategy and, consequently, the overall synthetic workflow.
Performance Comparison: this compound vs. Boc-DL-Ala-osu
While direct, quantitative head-to-head comparative studies for this compound and Boc-DL-Ala-osu are not extensively available in peer-reviewed literature, a robust comparison can be extrapolated from the well-documented performance of Z and Boc protecting group strategies in peptide synthesis.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound | Boc-DL-Ala-osu | Key Considerations |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) | The Z-group is stable to acidic conditions, while the Boc-group is acid-labile. |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH) | Acidolysis (e.g., Trifluoroacetic acid (TFA), HCl in dioxane) | Z-group removal is orthogonal to Boc and Fmoc strategies. Boc deprotection is a cornerstone of Boc-SPPS. |
| Coupling Efficiency | Generally high in solution-phase synthesis. | High in both solution-phase and solid-phase peptide synthesis (SPPS). | Efficiency can be sequence-dependent and influenced by steric hindrance. |
| Solubility of Protected Peptide | The aromatic Z-group may influence solubility. | Generally good solubility in common organic solvents. | Can be a factor in preventing aggregation in "difficult" sequences. |
| Side Reactions | Potential for incomplete hydrogenolysis with certain residues (e.g., sulfur-containing). | Formation of t-butyl carbocations during deprotection can lead to alkylation of sensitive residues (e.g., Trp, Met). | Scavengers are often required during Boc deprotection. |
| Racemization Risk | The Z-group is known for its resistance to racemization during activation. | Urethane-type protecting groups like Boc generally offer good protection against racemization. | Since a DL-racemic mixture is used, the primary concern is preventing epimerization of other chiral centers in the peptide chain. |
| Typical Application | Primarily used in solution-phase peptide synthesis. | Widely used in both solution-phase and solid-phase peptide synthesis (Boc-SPPS). | Boc-SPPS is a well-established and robust method for synthesizing a wide range of peptides. |
Experimental Protocols
The following are generalized protocols for the use of this compound and Boc-DL-Ala-osu in solution-phase dipeptide synthesis.
Protocol 1: Dipeptide Synthesis using this compound
This protocol outlines the coupling of this compound with an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath and add DIPEA (1.1 eq) dropwise. Stir the mixture at 0°C for 20-30 minutes.
-
Coupling Reaction: To the neutralized amino acid ester solution, add a solution of this compound (1.05 eq) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography.
-
Z-Group Deprotection (Hydrogenolysis): Dissolve the purified Z-protected dipeptide in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight). Stir the suspension under a hydrogen atmosphere (balloon or hydrogenator) until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to obtain the deprotected dipeptide.
Protocol 2: Dipeptide Synthesis using Boc-DL-Ala-osu
This protocol outlines the coupling of Boc-DL-Ala-osu with an amino acid ester.
Materials:
-
Boc-DL-Ala-osu
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester: Follow the same procedure as in Protocol 1, step 1.
-
Coupling Reaction: To the neutralized amino acid ester solution, add a solution of Boc-DL-Ala-osu (1.05 eq) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Follow the same procedure as in Protocol 1, step 3.
-
Purification: Follow the same procedure as in Protocol 1, step 4.
-
Boc-Group Deprotection (Acidolysis): Dissolve the purified Boc-protected dipeptide in DCM. Add an equal volume of TFA and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide as a TFA salt.
Visualizing the Peptide Synthesis Workflow
The following diagrams illustrate the logical flow of the key chemical transformations in peptide synthesis using this compound and Boc-DL-Ala-osu.
Caption: Comparative workflow of peptide synthesis using this compound and Boc-DL-Ala-osu.
A Comparative Guide: Z-DL-Ala-osu vs. Fmoc-Protected Amino Acids in Peptide Synthesis and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and bioconjugation, the choice of protecting group strategy is a critical determinant of yield, purity, and overall success. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has become the gold standard for solid-phase peptide synthesis (SPPS), the benzyloxycarbonyl (Z or Cbz) group, particularly in the form of activated esters like Z-DL-Ala-osu, continues to offer distinct advantages in specific applications, including solution-phase synthesis and bioconjugation. This guide provides an objective comparison of this compound and Fmoc-protected amino acids, supported by available data, to inform strategic decisions in your research and development endeavors.
At a Glance: Key Differences
| Feature | This compound (Benzyloxycarbonyl) | Fmoc-Protected Amino Acids |
| Primary Application | Solution-phase peptide synthesis, Bioconjugation, Fragment condensation | Solid-phase peptide synthesis (SPPS) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/acetic acid)[1] | Mild base (e.g., 20% piperidine in DMF)[1] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups[1][2] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu)[1][3] |
| Racemization Risk | Can be higher during coupling in solution-phase, dependent on coupling reagents and conditions[4] | Generally low with modern coupling reagents, especially those based on HOAt[4] |
| Cost-Effectiveness | Can be more cost-effective for large-scale solution-phase synthesis due to lower raw material costs for the Z-group. | Fmoc-protected amino acids are generally more expensive, but the overall cost of SPPS can be lower due to automation and efficiency for smaller scales.[4] |
Performance Comparison
The selection between this compound and Fmoc-protected amino acids often hinges on the specific requirements of the synthetic strategy.
| Performance Metric | This compound | Fmoc-Protected Amino Acids | Analysis |
| Coupling Efficiency | Generally high in solution-phase, dependent on the choice of coupling reagents. | Typically exceeds 99% in SPPS with modern coupling reagents like HBTU and HATU.[5] | While both can achieve high coupling efficiencies, the well-established and optimized protocols for Fmoc-SPPS often lead to more consistent and predictable high yields, especially in automated synthesis. |
| Solubility | Z-protected peptides can sometimes exhibit poor solubility in common organic solvents, which can be a challenge in solution-phase synthesis.[4] | Fmoc-protected amino acids and peptides generally have good solubility in common SPPS solvents like DMF and NMP.[6][7][8] | The superior solubility of Fmoc-protected building blocks is a significant advantage in SPPS, preventing aggregation and facilitating efficient reactions. |
| Racemization | Urethane-type protecting groups like Z generally help in retaining optical purity upon activation.[9] However, the conditions of solution-phase synthesis can sometimes lead to a higher risk of racemization compared to SPPS. | The risk of racemization is a known issue, especially for sensitive amino acids like histidine and cysteine.[10] However, the use of advanced coupling reagents and optimized conditions in Fmoc-SPPS can effectively minimize this side reaction.[4][11] | Modern Fmoc-SPPS protocols, with the right choice of coupling reagents and additives, offer excellent control over stereochemical integrity. |
| Incorporation of D-Amino Acids | The "DL" designation indicates a racemic mixture of D- and L-alanine. The use of D-amino acids can enhance peptide stability against enzymatic degradation.[12][13] | Fmoc-protected D-amino acids are widely available and are routinely incorporated into peptides to enhance their therapeutic properties.[14] | Both strategies allow for the incorporation of D-amino acids to improve the pharmacokinetic profile of peptides. The choice depends on the overall synthetic approach. |
Experimental Protocols
General Protocol for Solution-Phase Peptide Coupling using this compound
This protocol outlines a general procedure for the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C and add TEA (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 15-30 minutes.
-
Coupling Reaction: To the neutralized amino acid ester solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-dipeptide ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acids
This protocol describes a typical cycle for the addition of an Fmoc-protected amino acid to a growing peptide chain on a solid support.[15]
Materials:
-
Fmoc-protected amino acid
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes.
-
Drain the solution and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Visualizing Workflows and Pathways
Orthogonal Protection Strategy in Peptide Synthesis
The following diagram illustrates the concept of orthogonal protection using Z, Fmoc, and Boc protecting groups, highlighting their distinct deprotection conditions which allow for selective removal.
Impact of D-Amino Acid Incorporation on Peptide Bioactivity
Incorporating D-amino acids, such as D-alanine from this compound, can significantly enhance the proteolytic stability of a peptide, leading to a prolonged biological effect. The following diagram illustrates this concept in a simplified signaling pathway.
Conclusion
The choice between this compound and Fmoc-protected amino acids is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific context of the synthesis. Fmoc-amino acids are the undisputed workhorse for automated solid-phase peptide synthesis, offering high efficiency, excellent solubility, and mild deprotection conditions.
Conversely, this compound and other Z-protected amino acids retain their significance in several key areas. They are invaluable for solution-phase synthesis, particularly in large-scale manufacturing where cost considerations of the protecting group itself can be a factor. Their orthogonality to both Fmoc and Boc groups makes them essential tools in the synthesis of complex peptides requiring multiple layers of selective protection. Furthermore, the use of the DL-racemic mixture provides a straightforward route to incorporating D-amino acids, a crucial strategy for enhancing the therapeutic potential of peptide-based drugs.
Ultimately, a thorough understanding of the advantages and limitations of each protecting group strategy empowers researchers and drug developers to select the most appropriate tools to achieve their synthetic goals with precision and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Z-DL-Ala-osu
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical endeavor. The choice of synthetic strategy, including the protecting groups and coupling methods, significantly influences the final product's purity and the profile of impurities. This guide provides an objective comparison of peptide synthesis using N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu) with mainstream solid-phase peptide synthesis (SPPS) methodologies. The comparison is supported by illustrative experimental data and detailed protocols for mass spectrometry analysis.
The use of Z-protected amino acid active esters like this compound is characteristic of classical solution-phase peptide synthesis (LPPS).[1] This approach offers advantages in specific scenarios, such as the synthesis of short peptides or for large-scale production where cost-efficiency is a key consideration.[1] However, it contrasts with the more widely adopted solid-phase peptide synthesis (SPPS) methods, which utilize Fmoc or Boc protecting groups and are amenable to automation.[2][3] This guide will explore these differences and their implications for the mass spectrometric analysis of the resulting peptides.
Data Presentation: Comparative Purity and Impurity Profiles
The following tables summarize illustrative quantitative mass spectrometry data for a model tripeptide (e.g., Ala-Ala-Ala) synthesized using different methods. This data represents typical outcomes and is presented to highlight the comparative performance of each strategy.
Table 1: Overall Purity of Crude Tripeptide (Ala-Ala-Ala)
| Synthesis Method | Protecting Group Strategy | Target Peptide (M+H)+ | Illustrative Purity (%) |
| Solution-Phase Synthesis | This compound | 232.14 | 85.2 |
| Solid-Phase Synthesis | Fmoc/tBu | 232.14 | 92.5 |
| Solid-Phase Synthesis | Boc/Bzl | 232.14 | 90.8 |
Table 2: Major Impurities Identified by Mass Spectrometry
| Impurity | Mass (Da) | This compound Synthesis (Relative Abundance %) | Fmoc/tBu SPPS (Relative Abundance %) | Boc/Bzl SPPS (Relative Abundance %) |
| Deletion Sequence (Ala-Ala) | 161.09 | 5.8 | 2.1 | 3.5 |
| Racemization Product | 231.13 | 4.5 (D-Ala containing) | < 1.0 | < 1.5 |
| Incomplete Deprotection (Z-Ala-Ala-Ala) | 365.18 | 2.5 | N/A | N/A |
| Piperidine Adduct (on N-terminus) | N/A | N/A | 1.5 | N/A |
| t-Butyl Adducts | N/A | N/A | < 1.0 | 2.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Solution-Phase Peptide Synthesis using this compound
-
First Coupling: To a solution of L-Alanine methyl ester hydrochloride in dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) to neutralize. In a separate flask, dissolve this compound in DMF. Add the this compound solution to the L-Alanine methyl ester solution and stir at room temperature for 4-6 hours.
-
Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to yield the crude dipeptide.
-
Saponification: The protected dipeptide methyl ester is dissolved in a mixture of methanol and 1N NaOH and stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is evaporated, and the aqueous solution is acidified with 1N HCl to precipitate the protected dipeptide acid.
-
Second Coupling: The protected dipeptide acid is coupled with L-Alanine methyl ester using a similar procedure as the first coupling, often with a coupling agent like DCC/HOBt to form the tripeptide.[4]
-
Deprotection: The Z-group is removed by catalytic hydrogenation using H2 gas and a palladium-on-carbon catalyst.
-
Final Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.[5][6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for another 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Coupling: Dissolve Fmoc-L-Ala-OH and a coupling agent (e.g., HATU) with DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.[2]
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[8] Purify the peptide by RP-HPLC.
Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the lyophilized crude peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL.[5]
-
LC-MS/MS System: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.[5]
-
Chromatography:
-
Mass Spectrometry:
Mandatory Visualization
Caption: Workflow for solution-phase peptide synthesis and analysis.
Caption: Workflow for solid-phase peptide synthesis (SPPS).
Concluding Remarks
The choice between solution-phase synthesis using reagents like this compound and solid-phase synthesis depends on the specific requirements of the project. Solution-phase synthesis can be advantageous for short peptides and large-scale production, but it is more labor-intensive and requires purification of intermediates.[1] SPPS, particularly with Fmoc chemistry, offers high efficiency, automation, and generally results in higher purity crude products for longer peptides.[2][10]
Mass spectrometry is an indispensable tool for characterizing the products of any peptide synthesis.[5][11] It allows for the confirmation of the target peptide's molecular weight and sequence, as well as the identification and quantification of impurities such as deletion sequences, products of side reactions from protecting groups or coupling reagents, and racemized species.[11] The illustrative data presented in this guide highlights that different synthetic strategies will lead to different impurity profiles, which must be carefully analyzed to ensure the final peptide meets the required quality standards for its intended application.
References
- 1. bachem.com [bachem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Purification of Z-DL-Ala-Osu Conjugates
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the purity of activated amino acid derivatives is paramount. Z-DL-Ala-Osu (N-α-Benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester) is a commonly used reagent where the separation of its enantiomers and removal of synthetic impurities are critical for downstream applications. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods suitable for the purification and chiral resolution of this compound, complete with experimental protocols and supporting data.
The purification of this compound presents a dual challenge: the separation of the D- and L-enantiomers and the removal of process-related impurities such as Z-DL-alanine and free N-hydroxysuccinimide (NHS). The presence of the N-hydroxysuccinimide ester also necessitates careful consideration of mobile phase pH to prevent hydrolysis.[1] This guide explores two primary HPLC approaches: Chiral HPLC for the resolution of enantiomers and Reversed-Phase (RP) HPLC for impurity profiling and purification.
Comparison of Chiral HPLC Stationary Phases
The direct separation of the D and L enantiomers of this compound is best achieved using Chiral Stationary Phases (CSPs). The selection of the CSP is critical for achieving baseline resolution. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are two of the most effective classes for the separation of N-protected amino acids.[2][3]
Polysaccharide-Based CSPs , such as those derived from cellulose or amylose, are renowned for their broad applicability in resolving a wide range of racemates.[2] Macrocyclic Glycopeptide-Based CSPs , like those utilizing teicoplanin or vancomycin, offer unique selectivity for amino acids and their derivatives due to multiple interaction sites.[4][5][6]
The following table summarizes the expected performance of these two types of CSPs for the chiral separation of this compound based on typical performance with N-protected amino acids.
| Parameter | Polysaccharide-Based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Macrocyclic Glycopeptide-Based CSP (e.g., Teicoplanin) |
| Separation Principle | Complex formation through hydrogen bonds, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative. | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket structure.[5] |
| Typical Mobile Phase | Normal-Phase (Hexane/Alcohol mixtures) or Reversed-Phase (Acetonitrile/Water or Methanol/Water with acidic modifier).[7] | Reversed-Phase (Methanol/Water or Acetonitrile/Water, often with acidic or basic modifiers) or Polar Ionic Mode.[6] |
| Anticipated Resolution (Rs) | > 1.5 | > 2.0 |
| Typical Elution Order | Dependent on the specific CSP and mobile phase. | Often, the D-enantiomer elutes before the L-enantiomer in reversed-phase mode. |
| Advantages | Broad enantioselectivity, robust, available in immobilized versions for use with a wider range of solvents.[8][9] | Excellent for amino acids and their derivatives, high efficiency, multimodal capabilities (RP, NP, Polar Ionic).[6] |
| Considerations | Coated versions have solvent limitations. | Can be more expensive, performance is sensitive to mobile phase pH and composition. |
Experimental Protocols
Detailed methodologies for both chiral and reversed-phase HPLC are provided below. These protocols are designed as a starting point and may require optimization for specific instruments and sample matrices.
Protocol 1: Chiral Separation of this compound using a Polysaccharide-Based CSP
This method is designed for the analytical or preparative resolution of the D and L enantiomers of this compound.
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: HPLC-grade Hexane
-
Mobile Phase B: HPLC-grade Isopropanol
-
Sample: this compound dissolved in a small amount of the mobile phase.
Procedure:
-
System Preparation: Equilibrate the column with the mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the prepared sample.
-
Chromatographic Run: Run the analysis isocratically.
-
Detection: Monitor the eluent by UV absorbance at 254 nm.
-
Data Analysis: Identify and quantify the peaks corresponding to the D and L enantiomers. Calculate the resolution factor (Rs).
Protocol 2: Impurity Profiling and Purification by Reversed-Phase HPLC
This method is suitable for assessing the purity of this compound and for its purification from more polar or less hydrophobic impurities. Given the nature of NHS esters, they can be effectively purified using reversed-phase chromatography.[10]
Materials and Equipment:
-
Preparative or Analytical HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm for analytical, larger for preparative)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: this compound dissolved in a minimal amount of acetonitrile or a mixture of Mobile Phase A and B.
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min for analytical scale.
-
Sample Injection: Inject the filtered sample.
-
Chromatographic Run: Elute with a linear gradient of Mobile Phase B (e.g., 30% to 80% B over 20 minutes).
-
Detection: Monitor the eluent by UV absorbance at 254 nm and/or 220 nm.
-
Fraction Collection (for preparative): Collect fractions corresponding to the main peak.
-
Analysis: Analyze collected fractions for purity.
Workflow for Purification and Analysis
The overall process for purifying and analyzing this compound conjugates can be visualized as a systematic workflow.
Caption: Workflow for the purification and analysis of this compound.
Stability Considerations for this compound
The N-hydroxysuccinimide ester is susceptible to hydrolysis, which increases with pH.[1] For reversed-phase HPLC, the use of a slightly acidic mobile phase (e.g., with 0.1% TFA) is recommended to suppress the ionization of the carboxylic acid that would form upon hydrolysis and to maintain the stability of the ester during the chromatographic run. For normal-phase chromatography, the aprotic environment of hexane and isopropanol is generally favorable for the stability of the NHS ester.
By selecting the appropriate chiral or reversed-phase HPLC method and carefully controlling the experimental conditions, researchers can effectively purify this compound conjugates to the high degree of purity required for sensitive applications in drug development and biochemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
A Comparative Study of Z-DL-Ala-osu in Different Buffer Systems: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – In the fields of bioconjugation, proteomics, and drug development, the efficiency and stability of coupling reagents are paramount for reproducible and reliable results. Z-DL-Ala-osu, an amine-reactive N-hydroxysuccinimide (NHS) ester, is a valuable tool for these applications. However, its performance is highly dependent on the reaction environment, particularly the buffer system employed. This guide provides a comprehensive comparison of this compound's performance in three commonly used buffer systems—Phosphate-Buffered Saline (PBS), Borate Buffer, and Carbonate-Bicarbonate Buffer—supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific needs.
Introduction to this compound
This compound, or N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester, is a chemical reagent used in peptide synthesis and bioconjugation.[1] It facilitates the formation of stable amide bonds by reacting with primary amines present on proteins, peptides, and other biomolecules.[1][2] The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group, which is a good leaving group, enabling efficient reactions under mild conditions.[1]
The primary challenge in using this compound and other NHS esters is the competing hydrolysis reaction, where the ester reacts with water, rendering it inactive.[3][4] The rate of this hydrolysis is significantly influenced by the pH of the buffer system.[3][5][6] Therefore, a careful selection of the buffer is critical to maximize conjugation efficiency.
Comparative Analysis of Buffer Systems
The choice of buffer can significantly impact the outcome of a conjugation reaction with this compound. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[5][7] Below this range, the primary amines on the target molecule are protonated and less nucleophilic, while above this range, the rate of NHS ester hydrolysis increases dramatically.[4]
Data Presentation: Stability and Conjugation Efficiency
The following tables summarize the expected performance of this compound in different buffer systems based on the known properties of NHS esters.
Table 1: Comparative Stability of this compound in Different Buffer Systems
| Buffer System | Typical pH Range | Half-life of NHS Ester at Room Temperature | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | ~1-2 hours[5] | Physiologically relevant pH, but buffering capacity is weaker at higher pH values. |
| Borate Buffer | 8.0 - 9.0 | ~1 hour (at pH 8.0) to 10-30 minutes (at pH 8.6-9.0)[3][5] | Good buffering capacity in the optimal pH range for conjugation. |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | < 10 minutes (at pH > 9.0)[4][5] | High pH can lead to very rapid hydrolysis, but may be suitable for very fast reactions. |
Table 2: Theoretical Conjugation Efficiency of this compound with a Model Protein (e.g., BSA)
| Buffer System | Optimal pH for Conjugation | Expected Conjugation Efficiency | Rationale |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Moderate | The reaction is slower due to a lower concentration of deprotonated amines, but hydrolysis is also slower, allowing for longer reaction times. |
| Borate Buffer | 8.0 - 8.5 | High | This pH range offers a good compromise between having a sufficient concentration of reactive amines and a manageable rate of hydrolysis, leading to high conjugation yields. |
| Carbonate-Bicarbonate Buffer | 8.0 - 8.5 (Adjusted) | Moderate to High | While the natural pH of this buffer is high, it can be adjusted to the optimal range. Its good buffering capacity in this range makes it a suitable choice.[3] |
Experimental Protocols
To empirically determine the optimal buffer system for a specific application, the following experimental protocols are provided.
Protocol 1: Determination of this compound Hydrolytic Stability
This protocol outlines a method to measure the rate of hydrolysis of this compound in different buffers by monitoring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) byproduct.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Borate Buffer, pH 8.5
-
Carbonate-Bicarbonate Buffer, pH 8.5
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Equilibrate the buffer solutions to the desired temperature (e.g., 25°C).
-
To a cuvette containing 1 mL of the desired buffer, add 10 µL of the this compound stock solution and mix quickly.
-
Immediately begin monitoring the absorbance at 260 nm at regular time intervals (e.g., every minute for 30-60 minutes).
-
Plot the absorbance at 260 nm versus time to determine the rate of hydrolysis. The half-life (t½) can be calculated from the pseudo-first-order rate constant.
Protocol 2: Assessment of Conjugation Efficiency
This protocol describes how to compare the efficiency of this compound conjugation to a model protein, such as Bovine Serum Albumin (BSA), in different buffers.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Borate Buffer, pH 8.5
-
Carbonate-Bicarbonate Buffer, pH 8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare a 10 mg/mL solution of BSA in each of the three buffer systems.
-
Prepare a fresh 10 mM solution of this compound in anhydrous DMSO.
-
Add a 20-fold molar excess of the this compound solution to each BSA solution.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
Stop the reactions by adding the quenching buffer to a final concentration of 50 mM.
-
Remove excess, unreacted this compound by dialysis or using a desalting column.
-
Determine the protein concentration of the purified conjugates using a BCA or Bradford assay.
-
Analyze the conjugates by SDS-PAGE to visualize the increase in molecular weight, confirming conjugation. The degree of modification can be quantified using techniques like MALDI-TOF mass spectrometry.
Visualizing the Chemistry and Workflow
To further clarify the processes involved, the following diagrams illustrate the reaction pathways, experimental workflow, and a decision-making guide for buffer selection.
Figure 1. Reaction pathways of this compound with a primary amine versus water.
Figure 2. Experimental workflow for the comparative study of this compound.
Figure 3. Decision tree for selecting the optimal buffer system.
Conclusion
The selection of an appropriate buffer system is a critical parameter for successful bioconjugation using this compound. For applications requiring high conjugation efficiency and where the target molecule is stable at a slightly alkaline pH, a Borate buffer at pH 8.0-8.5 is often the optimal choice. For pH-sensitive proteins or when longer reaction times are necessary, PBS at pH 7.2-7.4 provides a milder condition with slower hydrolysis. A Carbonate-Bicarbonate buffer, when adjusted to the optimal pH range, can also be an effective option. It is strongly recommended that researchers perform pilot experiments to determine the ideal buffer and reaction conditions for their specific biomolecules and experimental goals.
References
A Guide to Alternative Reagents for Amine Modification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, the modification of primary amines is a fundamental and widely utilized strategy. While Z-DL-Ala-osu and other similar N-hydroxysuccinimide (NHS) esters have long been staples in this field, a diverse array of alternative reagents has emerged, offering distinct advantages in terms of reactivity, stability, and specificity. This guide provides an objective comparison of the performance of key alternatives to traditional NHS esters, supported by experimental data and detailed protocols, to empower informed decision-making in your research and development endeavors.
Performance Comparison of Amine-Reactive Chemistries
The selection of an appropriate amine-reactive reagent is governed by several factors, including the desired reaction rate, the stability of the resulting bond, the pH sensitivity of the biomolecule, and the potential for off-target reactions. While all reagents discussed target primary amines (found at the N-terminus of proteins and on the side chain of lysine residues), their mechanisms and efficiencies vary significantly.
| Reagent Class | Target Group | Bond Formed | Optimal pH | Reaction Speed | Key Advantages | Key Disadvantages |
| This compound (NHS Ester) | Primary Amines | Amide | 8.3 - 8.5[1] | Fast | Well-established chemistry, readily available.[2] | Susceptible to hydrolysis, especially at higher pH.[2][3] Lack of site-specificity. |
| Sulfotetrafluorophenyl (STP) Esters | Primary Amines | Amide | 8.3 - 8.5 | Fast | More resistant to hydrolysis than NHS esters. | Less commonly used than NHS esters. |
| Isothiocyanates | Primary Amines | Thiourea | 9.0 - 11.0[2] | Slower than NHS esters | Forms a very stable thiourea linkage.[2] | Requires higher pH for optimal reactivity, potential cross-reactivity with thiols at lower pH.[2] |
| Azaphilones | Primary Amines | Vinylogous γ-pyridone | Neutral (e.g., 7.0)[4][5] | Moderate | High specificity for primary amines, reaction proceeds at neutral pH, stable product.[4][5] | Newer chemistry with less extensive literature. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents | Azide (introduced onto amine) | Triazole | Physiological (e.g., 7.4) | Very Fast (k > 1 M⁻¹s⁻¹)[6][7] | Bioorthogonal, highly specific, very fast reaction kinetics.[8] | Requires pre-modification of the amine with an azide group. |
Hydrolysis Rates of NHS Esters:
A critical factor influencing the efficiency of NHS ester-based modifications is the competing hydrolysis reaction. The stability of the NHS ester is highly pH-dependent.
| pH | Half-life of NHS Ester | Implication for Labeling |
| 7.0 | 4-5 hours[3][9][10] | Low hydrolysis, but amine reactivity is also low, resulting in slow and potentially incomplete labeling. |
| 8.0 | 1 hour[3] | A good balance between amine reactivity and ester stability, leading to efficient labeling. |
| 8.3 - 8.5 | Optimal Range | Considered the optimal range for maximizing the labeling reaction while minimizing hydrolysis. |
| 8.6 | 10 minutes[3][9][10] | The rate of hydrolysis is significantly increased, leading to a rapid loss of reactive dye and reduced labeling efficiency. |
| > 9.0 | Minutes | Very rapid hydrolysis of the NHS ester, making it unsuitable for efficient labeling. |
Experimental Protocols
Protocol 1: General Procedure for Amine Modification using an NHS Ester
This protocol provides a general guideline for the conjugation of an NHS ester to a protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5; 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
NHS ester reagent.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the chosen amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.[11]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[11]
-
Conjugation Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved NHS ester. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.
Protocol 2: Two-Step Amine Modification via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the introduction of an azide handle onto a protein via an NHS ester, followed by conjugation with a strained alkyne.
Step A: Azide Installation
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Azide-PEGn-NHS ester.
-
Anhydrous DMSO.
-
Size-exclusion chromatography column.
Procedure:
-
Follow steps 1-4 and 6 from Protocol 1, using the Azide-PEGn-NHS ester as the labeling reagent. Quenching is not typically necessary for this step.
-
Purify the azide-modified protein using a size-exclusion chromatography column to remove excess azide reagent.
Step B: SPAAC Reaction
Materials:
-
Azide-modified protein.
-
Strained alkyne-containing molecule (e.g., DBCO-fluorophore).
-
PBS, pH 7.4.
Procedure:
-
Dissolve the strained alkyne reagent in DMSO.
-
Add a 2- to 10-fold molar excess of the strained alkyne solution to the azide-modified protein in PBS.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics of SPAAC.
-
Purify the final conjugate using a size-exclusion chromatography column to remove any unreacted strained alkyne.
Visualizing Workflows and Pathways
To better understand the processes and concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway involving amine modification.
Caption: Comparative experimental workflows for amine modification.
Caption: The Ubiquitin-Proteasome Pathway.
Signaling Pathways Involving Amine Modification
Amine modification, particularly through the attachment of ubiquitin to lysine residues, is a critical post-translational modification that regulates a vast number of cellular processes.
The Ubiquitin-Proteasome System (UPS): This is a major pathway for protein degradation in eukaryotic cells.[12] The covalent attachment of a polyubiquitin chain to a substrate protein, targeting its lysine residues, marks it for degradation by the 26S proteasome.[12] This process is crucial for the regulation of cell cycle proteins, removal of misfolded proteins, and maintaining protein homeostasis. The formation of the isopeptide bond between the C-terminus of ubiquitin and the ε-amino group of a lysine residue on the target protein is a key step in this pathway.[12]
The mTOR Signaling Pathway: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[13] The mTOR signaling pathway is activated by various upstream signals, including growth factors and amino acids.[14][15] While phosphorylation is a primary mechanism of regulation within this pathway, ubiquitination of key components also plays a crucial role. For instance, the E3 ubiquitin ligase KLHL22 mediates the polyubiquitination of DEPDC5, a component of the GATOR1 complex, in response to amino acid stimulation, leading to mTORC1 activation.[16] This highlights how amine modification is integrated into complex signaling networks to control fundamental cellular decisions.
Conclusion
While traditional NHS esters like this compound remain valuable tools for amine modification, the expanding repertoire of alternative reagents offers researchers greater flexibility and control over their bioconjugation strategies. The choice of reagent should be carefully considered based on the specific requirements of the application, taking into account factors such as the desired bond stability, reaction conditions, and the potential for off-target effects. Newer chemistries like azaphilone-based reagents and SPAAC provide opportunities for highly specific and efficient conjugations under mild conditions, opening up new avenues for the development of sophisticated bioconjugates for therapeutic and diagnostic purposes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Azaphilones as Activation-Free Primary-Amine-Specific Bioconjugation Reagents for Peptides, Proteins and Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 13. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
Characterization of Biomolecules Conjugated with Z-DL-Ala-osu: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective conjugation of biomolecules is a critical step in the development of targeted therapeutics, diagnostics, and research tools. Z-DL-Ala-osu (Z-DL-alanine-N-hydroxysuccinimide ester) is an amine-reactive crosslinker utilized for this purpose. This guide provides an objective comparison of this compound with alternative bioconjugation reagents, supported by experimental data and detailed protocols for the characterization of the resulting conjugates.
Introduction to this compound
This compound is a chemical reagent used in bioconjugation to form stable amide bonds with primary amines present on biomolecules, such as the lysine residues and the N-terminus of proteins. The "Z" group (benzyloxycarbonyl) is a protecting group, "DL-Ala" indicates a racemic mixture of D- and L-alanine, and "osu" refers to the N-hydroxysuccinimide ester, which is the reactive group that couples with amines. The fundamental reaction involves the nucleophilic attack of the amine on the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
Comparison of this compound with Alternative Amine-Reactive Reagents
The selection of a bioconjugation reagent is dictated by factors such as reaction efficiency, stability of the reagent and the resulting bond, and the specific experimental requirements. Below is a comparison of this compound (as a representative NHS ester) with other common amine-reactive chemistries.
Data Presentation: Performance Characteristics of Amine-Reactive Reagents
| Feature | This compound (NHS Ester) | Sulfo-NHS Ester | Isothiocyanate | Carbodiimide (EDC) + NHS/Sulfo-NHS | Tetrafluorophenyl (TFP) Ester |
| Reactive Group | N-hydroxysuccinimide ester | Sulfonated N-hydroxysuccinimide ester | Isothiocyanate | Carbodiimide (activates carboxyls) | Tetrafluorophenyl ester |
| Target | Primary amines | Primary amines | Primary amines | Carboxylic acids (activates for reaction with amines) | Primary amines |
| Resulting Bond | Amide | Amide | Thiourea | Amide | Amide |
| Optimal pH | 7.2 - 8.5 | 7.2 - 8.5 | 9.0 - 9.5 | 4.5 - 6.0 (activation), 7.2-7.5 (coupling) | 7.5 - 8.5 |
| Solubility | Low in aqueous buffers (requires organic co-solvent like DMSO or DMF) | High in aqueous buffers | Generally requires organic co-solvent | Soluble in aqueous buffers | Low in aqueous buffers (requires organic co-solvent) |
| Membrane Permeability | Permeable | Impermeable | Permeable | N/A | Permeable |
| Reagent Stability | Susceptible to hydrolysis, especially at higher pH. Half-life of ~4-5 hours at pH 7 (0°C) and ~10 minutes at pH 8.6 (4°C).[1] | More stable than NHS esters in aqueous solution but still susceptible to hydrolysis. | More stable to hydrolysis than NHS esters. | EDC is unstable in water; the NHS ester intermediate is more stable but still prone to hydrolysis. | Significantly more stable to hydrolysis than NHS esters.[2] |
| Bond Stability | Highly stable amide bond. | Highly stable amide bond. | Stable thiourea bond. | Highly stable amide bond. | Highly stable amide bond. |
Hydrolytic Stability Comparison: NHS vs. TFP Esters [2]
| pH | TFP Ester Half-life (t₁/₂) | NHS Ester Half-life (t₁/₂) |
| 7.0 | ~13.5 hours | ~5.8 hours |
| 8.0 | ~5.8 hours | ~55 minutes |
| 10.0 | ~6 hours | ~39 minutes |
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of biomolecules conjugated with this compound and its alternatives are provided below.
Protocol 1: General Procedure for Protein Conjugation with an NHS Ester
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)
-
NHS ester reagent (e.g., this compound)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Reaction Setup: Add a calculated molar excess of the NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Characterization by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To assess the purity of the conjugate and detect the presence of aggregates or fragments.
Materials:
-
Purified protein conjugate
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the protein
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.0)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Isocratic Elution: Run the separation under isocratic conditions (constant mobile phase composition).
-
Detection: Monitor the elution profile by measuring the absorbance at 280 nm.
-
Data Analysis: Analyze the chromatogram to determine the percentage of monomer, aggregates, and fragments based on the peak areas.
Protocol 3: Characterization by Mass Spectrometry (MALDI-TOF)
Objective: To determine the molecular weight of the conjugate and calculate the degree of labeling.
Materials:
-
Purified protein conjugate
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., sinapinic acid for proteins)
-
Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA)
-
MALDI target plate
Procedure:
-
Sample Preparation: Mix the purified conjugate solution (typically 1-10 pmol) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the protein conjugate.
-
Data Analysis: Determine the molecular weight of the unconjugated protein and the conjugated protein. The degree of labeling can be calculated from the mass shift.
Mandatory Visualization
Workflow for Biomolecule Conjugation and Characterization
Caption: General workflow for bioconjugation and subsequent characterization.
Decision Guide for Selecting an Amine-Reactive Reagent
Caption: Decision tree for selecting a suitable amine-reactive crosslinker.
References
Literature review on the efficacy of Z-DL-Ala-osu in bioconjugation
A Comparative Guide to Bioconjugation: The Efficacy of Z-DL-Ala-osu and Its Alternatives
In the landscape of modern drug development and life sciences research, the ability to covalently link biomolecules is paramount. This process, known as bioconjugation, is the cornerstone for creating advanced therapeutics such as antibody-drug conjugates (ADCs), developing diagnostic assays, and enabling sophisticated molecular imaging techniques. The choice of conjugation chemistry is a critical determinant of the stability, homogeneity, and ultimately, the efficacy of the resulting bioconjugate.
This guide provides a comprehensive comparison of this compound, an N-hydroxysuccinimide (NHS) ester, with other widely used bioconjugation reagents, including maleimides and those utilized in click chemistry. Through an objective analysis of their reaction mechanisms, specificity, and stability, supported by experimental protocols and data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal strategy for their specific application.
Comparison of Key Bioconjugation Chemistries
The selection of a bioconjugation reagent is primarily dictated by the available functional groups on the biomolecule of interest and the desired properties of the final conjugate. The following table summarizes the key characteristics of NHS esters (represented by this compound), maleimides, and click chemistry.
| Feature | NHS Esters (e.g., this compound) | Maleimide Chemistry | Click Chemistry (CuAAC) |
| Target Functional Group | Primary amines (-NH₂) on lysine residues and N-terminus[1][2][3][4] | Sulfhydryl groups (-SH) on cysteine residues[1][5][6] | Terminal alkynes and azides[7][8][9] |
| Reaction pH | 7.2 - 8.5[2][10][11] | 6.5 - 7.5[5][6] | 4.0 - 11.0[12] |
| Reaction Speed | Relatively fast (30-60 minutes)[12] | Very fast (minutes to a few hours)[12] | Very fast (often under an hour)[12] |
| Resulting Linkage | Stable amide bond[1][2][3] | Stable thioether bond[1][5] | Highly stable triazole ring[9][12] |
| Specificity | Lower (targets multiple accessible lysines)[12][13] | Higher (targets less abundant free thiols)[5][13] | Highly specific and bioorthogonal[9][12][] |
| Potential for Heterogeneity | High[13] | Low (when targeting specific cysteines)[13] | Very Low |
| Linkage Stability | Highly stable under physiological conditions[3][12] | Generally stable, but can be susceptible to retro-Michael reaction[13][15] | Highly stable[9][12] |
| Biocompatibility | Good for in vitro applications[12] | Potential for off-target reactions with endogenous thiols in vivo[12] | Highly biocompatible, especially copper-free variants[9][12] |
| Yield | Generally high, but can be variable[12] | High[12] | Typically very high and quantitative[12][16] |
Reaction Mechanisms and Workflows
Understanding the underlying chemical principles of each conjugation strategy is crucial for successful implementation. The following diagrams illustrate the reaction mechanisms and a general experimental workflow.
This compound (NHS Ester) Chemistry
This compound, as an NHS ester, reacts with primary amines, predominantly found on the side chains of lysine residues and the N-terminus of proteins.[2][3][4] This reaction, known as acylation, results in the formation of a highly stable amide bond.[1][2][3]
Maleimide Chemistry
Maleimide-based reagents are highly specific for sulfhydryl groups found in cysteine residues.[5][6] The reaction proceeds via a Michael addition, forming a stable thioether bond under near-neutral pH conditions.[3][5][6]
Click Chemistry
Click chemistry encompasses a set of reactions that are highly efficient, specific, and biocompatible.[9][] The most prominent example in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[7][9][16]
Experimental Protocols
The following are representative protocols for bioconjugation using NHS ester, maleimide, and click chemistries.
Protocol 1: Conjugation using this compound (NHS Ester)
This protocol outlines the conjugation of a molecule containing a primary amine to a protein using this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS) at pH 7.2-7.4.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
1M Sodium bicarbonate buffer, pH 8.3-8.5.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
pH Adjustment: Add a small volume of 1M sodium bicarbonate buffer to raise the pH of the protein solution to 8.3-8.5.[11]
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a 10-20 mM stock solution.[10][11]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry (if the label is chromophoric) and analyze the conjugate by SDS-PAGE.
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the site-specific conjugation of a maleimide-activated molecule to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein in a phosphate buffer at pH 6.5-7.5.
-
Maleimide-activated reagent.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP) if antibody disulfide bonds need to be reduced.
-
Quenching reagent (e.g., free cysteine or N-ethylmaleimide).
-
Purification column.
Procedure:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds using a suitable reducing agent to generate free thiols. Purify the protein to remove the reducing agent.
-
Reagent Preparation: Dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide reagent to the protein solution. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a quenching reagent to react with any excess maleimide reagent.
-
Purification: Purify the conjugate to remove unreacted reagent and quenching agent.
-
Characterization: Analyze the conjugate to determine the drug-to-antibody ratio (DAR) or degree of labeling.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-modified molecule to an alkyne-modified molecule.
Materials:
-
Alkyne-modified biomolecule.
-
Azide-functionalized molecule.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent for copper (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., TBTA).
-
Purification column.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne- and azide-containing molecules, CuSO₄, sodium ascorbate, and the ligand.
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-functionalized molecule in a suitable buffer.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand before adding the sodium ascorbate to generate the Cu(I) catalyst.
-
Initiation: Add the catalyst mixture to the biomolecule mixture to initiate the reaction. Incubate at room temperature for 1-4 hours.
-
Purification: Purify the conjugate to remove the copper catalyst and unreacted components.
-
Characterization: Verify the successful conjugation using appropriate analytical techniques such as mass spectrometry or gel electrophoresis.
Conclusion and Recommendations
The choice between this compound (as an NHS ester), maleimide chemistry, and click chemistry is contingent upon the specific goals of the bioconjugation.
-
Choose this compound (NHS Ester) Chemistry when: A high degree of labeling is desired and site-specificity is not a primary concern. This method is robust for general protein labeling where some heterogeneity is acceptable.[3]
-
Choose Maleimide Chemistry when: Site-specific conjugation to cysteine residues is required. This approach is ideal for creating more homogeneous bioconjugates, such as ADCs with a defined drug-to-antibody ratio.[1][3]
-
Choose Click Chemistry when: High specificity, efficiency, and biocompatibility are critical. Click chemistry is particularly advantageous for in vivo applications and when precise control over the conjugation is necessary.
By carefully considering the principles and practicalities of each method, researchers can design and execute effective bioconjugation strategies to advance their scientific and therapeutic objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Z-DL-Ala-osu: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Z-DL-Ala-osu based on available chemical data and standard laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and the manufacturer-specific SDS for definitive disposal instructions. All procedures must be conducted in strict accordance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A standard laboratory coat should be worn.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.
II. Chemical and Safety Data Overview
This compound (N-Carbobenzyloxy-DL-alanine N-hydroxysuccinimide ester) is a commonly used reagent in peptide synthesis. While it is not classified as a hazardous material for transport, proper handling and disposal are essential to maintain a safe laboratory environment.[1]
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₆N₂O₆ | [1] |
| Molecular Weight | 320.3 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
| Hazmat Classification | Not classified as hazardous | [1] |
III. Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the form of the waste (solid, aqueous solution, or contaminated labware).
For small quantities of unused or expired solid this compound, the recommended procedure is as follows:
-
Collection: Collect the solid waste in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Labeling: The label should include the full chemical name ("this compound"), the quantity, and the date of disposal.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending collection.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor. Do not dispose of solid this compound in the regular trash.
For dilute, non-hazardous aqueous solutions of this compound, the following steps are generally acceptable, pending local regulations:
-
Dilution: Further dilute the solution with a large volume of water (e.g., at least a 20-fold excess).
-
Neutralization: Check the pH of the diluted solution. If necessary, adjust the pH to a neutral range (typically 6-8) using a dilute acid or base.
-
Drain Disposal: If permitted by your local regulations for non-hazardous chemical waste, slowly pour the neutralized, dilute solution down the drain with copious amounts of running water.
Important: Always verify with your EHS office if drain disposal is permissible for this type of compound at your facility.
Labware such as pipette tips, weigh boats, and filter paper that has come into contact with this compound should be managed as follows:
-
Collection: Place all contaminated items into a designated solid waste container for chemical waste. This container should be separate from regular laboratory trash.
-
Labeling: Clearly label the container as "Solid Waste Contaminated with this compound."
-
Disposal: Dispose of the container through your institution's chemical waste program.
Empty containers of this compound should be prepared for disposal to prevent chemical residue from entering the regular waste stream:
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water or ethanol) at least three times.
-
Collect Rinsate: The rinsate from this process should be treated as chemical waste and disposed of as an aqueous solution (see section III.B).
-
Container Disposal: Once triple-rinsed and dry, deface the original label on the container and dispose of it in the regular trash or recycling, in accordance with your facility's guidelines.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste forms.
This procedural guide is intended to enhance laboratory safety and ensure compliant disposal practices. By adhering to these steps and consulting with your institutional safety resources, you contribute to a safer research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-DL-Ala-osu
For researchers and scientists engaged in drug development and peptide synthesis, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling Z-DL-Ala-osu, a key reagent in these processes. Adherence to these protocols will not only protect personnel but also ensure the integrity of your experimental outcomes.
Immediate Safety and Handling Information
This compound, also known as N-α-Z-DL-alanine N-succinimidyl ester, is a non-combustible solid. However, it is classified with a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles which can cause irritation. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved N95 respirator | Minimizes inhalation of fine powder, which can cause respiratory tract irritation. |
| Body Protection | A lab coat worn over full-length clothing | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both safety and experimental accuracy. The following "tare method" for weighing is recommended to minimize contamination and exposure.
Weighing and Preparation of this compound Solution
-
Preparation: Before starting, ensure the work area, preferably within a chemical fume hood, is clean and clutter-free. Cover the work surface with absorbent bench paper.
-
Tare Weighing:
-
Place a clean, empty container with a secure lid on the balance and tare it to zero.
-
Move the tared container to the chemical fume hood.
-
Carefully add the desired amount of this compound powder to the container, using a clean spatula.
-
Securely close the container lid.
-
-
Final Weighing: Return the closed container to the balance to obtain the precise weight of the powder.
-
Dissolving the Compound:
-
Return to the chemical fume hood.
-
Slowly add the appropriate solvent (e.g., anhydrous DMF or DMSO) to the container with the powder. NHS-esters are susceptible to hydrolysis, so it is crucial to use an anhydrous solvent and prepare the solution immediately before use.[1]
-
Gently swirl or vortex the container to ensure the powder is fully dissolved.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
